Suc-Leu-Leu-Val-Tyr-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCORVRTOOZOG-HHIOAARCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Specificity of Suc-Leu-Leu-Val-Tyr-pNA: A Technical Guide for Researchers
An In-depth Analysis of a Chromogenic Substrate for Chymotrypsin-like Proteases
The synthetic peptide Suc-Leu-Leu-Val-Tyr-pNA (Succinyl-Leucine-Leucine-Valine-Tyrosine-p-nitroanilide) is a widely utilized chromogenic substrate for the detection and characterization of proteases exhibiting chymotrypsin-like activity. This technical guide provides a comprehensive overview of its specificity, the enzymes it interacts with, and detailed experimental protocols for its use in research and drug development.
Core Principles of Substrate Specificity
This compound is designed to be a specific substrate for proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues, a hallmark of chymotrypsin-like activity. The enzyme's active site recognizes and binds the tyrosine residue of the peptide. Upon enzymatic cleavage of the amide bond between tyrosine and the p-nitroanilide (pNA) group, the colorless substrate releases the yellow chromophore p-nitroaniline. The rate of pNA release, which can be monitored spectrophotometrically at approximately 405 nm, is directly proportional to the enzyme's activity.
Primary Enzymatic Targets
This substrate is primarily employed to assay the activity of a range of proteases, most notably:
-
α-Chymotrypsin: A digestive serine protease found in the small intestine, it serves as the archetypal enzyme for which this substrate was designed.
-
The 20S and 26S Proteasome: This large multi-catalytic protease complex, central to cellular protein degradation, possesses a chymotrypsin-like activity primarily associated with its β5 subunit. The fluorogenic analog, Suc-Leu-Leu-Val-Tyr-AMC, has been extensively used to study the kinetics of this activity.[1][2]
-
Calpains: A family of calcium-dependent cysteine proteases, some of which have been shown to cleave fluorogenic substrates with the Leu-Leu-Val-Tyr sequence.[3]
-
Human Mast Cell Chymase: A chymotrypsin-like serine protease involved in inflammatory responses.[4]
The specificity of this compound is not absolute, and other proteases with similar substrate preferences may also exhibit activity towards it. Therefore, the use of specific inhibitors is crucial for dissecting the activity of a particular enzyme in a complex biological sample.
Quantitative Data on Substrate Specificity
While this compound is a widely used substrate, detailed Michaelis-Menten kinetic parameters (Km and kcat) are more readily available for its fluorogenic analog, Suc-Leu-Leu-Val-Tyr-AMC. The kinetic behavior of the 20S proteasome with this substrate is complex, exhibiting both hysteresis and substrate inhibition at concentrations above 40 µM, and therefore does not follow simple Michaelis-Menten kinetics.[5]
The following table summarizes available kinetic data for the analogous fluorogenic substrate, Suc-Leu-Leu-Val-Tyr-AMC, with the 20S proteasome. It is important to note that these values can vary depending on the specific experimental conditions.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Notes |
| 20S Proteasome (Rabbit Muscle) | Suc-Leu-Leu-Val-Tyr-AMC | Not a simple Michaelis-Menten relationship | Not a simple Michaelis-Menten relationship | Not applicable | Exhibits hysteresis and substrate inhibition at >40 µM. |
Data derived from studies on the fluorogenic analog Suc-Leu-Leu-Val-Tyr-AMC.
Experimental Protocols
Detailed methodologies for using this compound and its analogs are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
General Assay Principle for Chymotrypsin-like Activity
The fundamental principle involves incubating the enzyme with the substrate and measuring the rate of p-nitroaniline release over time.
Figure 1. General workflow for the enzymatic assay of chymotrypsin-like activity using this compound.
Chymotrypsin Activity Assay
This protocol is adapted from standard procedures for measuring chymotrypsin activity.
Materials:
-
α-Chymotrypsin solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare working solutions of α-chymotrypsin in Assay Buffer.
-
Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the chymotrypsin solution to the appropriate wells.
-
To initiate the reaction, add 25 µL of the substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of pNA production can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,500 M⁻¹cm⁻¹).
Proteasome Chymotrypsin-like Activity Assay
This protocol is based on methods for measuring the chymotrypsin-like activity of the 20S proteasome using the fluorogenic analog Suc-LLVY-AMC, adapted for the pNA substrate.[6]
Materials:
-
Purified 20S or 26S proteasome
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Proteasome Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
(Optional for 26S) ATP regenerating system (e.g., 1 mM ATP, 10 mM creatine phosphate, 50 µg/mL creatine kinase)
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
96-well microplate
-
Microplate reader
Procedure:
-
Dilute the proteasome to the desired concentration in Proteasome Assay Buffer.
-
Prepare working solutions of the substrate in Proteasome Assay Buffer.
-
For inhibitor controls, pre-incubate the proteasome with the inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.
-
Add 50 µL of the proteasome solution (with or without inhibitor) to the wells.
-
Start the reaction by adding 50 µL of the substrate solution.
-
Monitor the increase in absorbance at 405 nm at 37°C in kinetic mode.
-
Determine the proteasome-specific activity by subtracting the rate observed in the presence of the inhibitor from the total rate.
Figure 2. Experimental workflow for determining proteasome-specific chymotrypsin-like activity.
Calpain Activity Assay
While less common for this compound, the general principles for a calpain assay can be adapted.
Materials:
-
Calpain enzyme
-
This compound stock solution
-
Calpain Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT
-
Calcium-free buffer for negative control (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM EGTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare calpain solutions in both calcium-containing and calcium-free buffers.
-
Add 50 µL of the respective enzyme solutions to the wells.
-
Initiate the reaction by adding 50 µL of the substrate solution (prepared in the corresponding buffer).
-
Monitor the absorbance at 405 nm.
-
Calcium-dependent calpain activity is determined by the difference in reaction rates between the calcium-containing and calcium-free conditions.
Signaling Pathways and Logical Relationships
The cleavage of this compound is a direct enzymatic reaction and not part of a signaling pathway itself. However, the activity of the enzymes it measures, particularly the proteasome, is central to numerous cellular signaling pathways. For example, the ubiquitin-proteasome system is critical for the degradation of regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction.
Figure 3. Logical relationship of the ubiquitin-proteasome pathway and the in vitro measurement of its chymotrypsin-like activity.
Conclusion
This compound remains a valuable tool for researchers studying chymotrypsin-like proteases. Its ease of use and the straightforward colorimetric readout make it suitable for a variety of applications, from routine enzyme activity measurements to high-throughput screening of inhibitors. For detailed kinetic studies, particularly of the proteasome, the use of its fluorogenic analogs may be more appropriate due to the complex kinetic behavior of this enzyme. By understanding the substrate's specificity and employing the appropriate experimental controls, researchers can effectively leverage this compound to gain valuable insights into the function of these critical enzymes in health and disease.
References
- 1. med.fsu.edu [med.fsu.edu]
- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
The Chromogenic Substrate Suc-Leu-Leu-Val-Tyr-pNA: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of a Key Tool in Protease Research and Drug Discovery
This technical guide provides an in-depth analysis of the synthetic peptide substrate, Succinyl-Leucine-Leucine-Valine-Tyrosine-p-Nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA). Targeted at researchers, scientists, and professionals in drug development, this document outlines the substrate's core applications, presents quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Core Applications in Research
This compound is a widely utilized chromogenic substrate for the detection and quantification of chymotrypsin and chymotrypsin-like protease activity.[1][2] Its primary application lies in the measurement of the chymotrypsin-like (CT-L) activity of the proteasome, a critical component of the ubiquitin-proteasome system responsible for protein degradation.[3]
The enzymatic cleavage of the peptide bond C-terminal to the tyrosine residue by a chymotrypsin-like protease liberates p-nitroaniline (pNA), a yellow chromophore. The rate of pNA release, which can be monitored spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity.
Beyond the chromogenic pNA-based substrate, fluorogenic and luminogenic analogs are also commercially available and widely used. Suc-Leu-Leu-Val-Tyr-AMC (where AMC is 7-amino-4-methylcoumarin) is a fluorogenic substrate that releases the fluorescent AMC molecule upon cleavage, detectable at an excitation/emission of approximately 380/460 nm.[4] For enhanced sensitivity, the luminogenic substrate Suc-Leu-Leu-Val-Tyr-aminoluciferin is employed in assays that produce a light signal upon cleavage.[5]
Quantitative Data
The following tables summarize key quantitative data for Suc-Leu-Leu-Val-Tyr peptide substrates and related compounds. It is important to note that the kinetic parameters of these enzymatic reactions can be influenced by factors such as pH, temperature, and buffer composition.
Table 1: Kinetic Parameters for Proteasome Activity
| Substrate | Enzyme | Kinetic Behavior | Observations | Reference |
| Suc-Leu-Leu-Val-Tyr-AMC | 20S Proteasome (rabbit) | Non-Michaelis-Menten | Hysteretic behavior and substrate inhibition observed at concentrations > 40 µM. | Stein et al., 1996 |
Table 2: Kinetic Parameters for Chymotrypsin Activity with a Similar Substrate
| Substrate | Enzyme | Km | kcat | kcat/Km (M-1s-1) | Reference |
| N-acetyl-L-tryptophan p-nitroanilide | α-Chymotrypsin | - | - | 300 | Nakayama et al., 1979 |
Table 3: Recommended Working Concentrations for Proteasome Activity Assays
| Substrate | Assay Type | Recommended Concentration | Reference |
| Suc-Leu-Leu-Val-Tyr-AMC | In-solution proteasome activity assay | 50-200 µM | UBPBio Product Information |
| Suc-Leu-Leu-Val-Tyr-AMC | SDS-activated 20S proteasome assay | 20 µM | R&D Systems Assay Kit |
Experimental Protocols
Protocol 1: In-Solution Proteasome Chymotrypsin-Like Activity Assay
This protocol is adapted from commercially available kits and common laboratory practices for measuring the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Cell lysate containing active proteasomes
-
Suc-Leu-Leu-Val-Tyr-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
Proteasome inhibitor (e.g., MG132) for negative control
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO.
-
Dilute the cell lysate to the desired concentration in Assay Buffer.
-
-
Set up the Assay:
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
For the negative control, pre-incubate a sample of the cell lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C before adding it to the well.
-
Prepare a reaction mixture by diluting the Suc-LLVY-AMC stock solution in Assay Buffer to the final desired concentration (e.g., 50-200 µM).
-
-
Initiate the Reaction:
-
Add 50 µL of the Suc-LLVY-AMC reaction mixture to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Take kinetic readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per unit time) for each sample.
-
Subtract the rate of the inhibitor-treated control from the rates of the experimental samples to determine the specific proteasome activity.
-
Protocol 2: In-Gel Proteasome Activity Assay
This protocol allows for the visualization of the activity of different proteasome complexes after separation by native gel electrophoresis.
Materials:
-
Native polyacrylamide gel
-
Running buffer for native PAGE
-
Cell lysate or purified proteasome sample
-
Developing Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
Suc-Leu-Leu-Val-Tyr-AMC substrate
-
UV transilluminator
Procedure:
-
Native Gel Electrophoresis:
-
Run the cell lysate or purified proteasome sample on a native polyacrylamide gel according to standard protocols to separate the different proteasome complexes (e.g., 20S, 26S).
-
-
In-Gel Activity Detection:
-
After electrophoresis, carefully remove the gel from the apparatus.
-
Incubate the gel in Developing Buffer containing Suc-LLVY-AMC (e.g., 100 µM) at 37°C for 15-30 minutes. Protect the gel from light during this incubation.
-
-
Visualization:
-
Visualize the fluorescent bands by placing the gel on a UV transilluminator. The bands correspond to the location of active proteasome complexes.
-
Signaling Pathways and Experimental Workflows
The chymotrypsin-like activity of the proteasome is a central regulatory node in numerous cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key relationships and workflows.
Caption: The Ubiquitin-Proteasome System for protein degradation.
Caption: Proteasome-mediated activation of the NF-κB signaling pathway.
Caption: Regulation of p53 stability by the proteasome.
Caption: General experimental workflow for measuring chymotrypsin-like activity.
References
Measuring Proteasome Chymotrypsin-Like Activity: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Application of Measuring Proteasome Chymotrypsin-Like Activity Using a p-Nitroanilide (pNA) Substrate.
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of most intracellular proteins.[1][2] This intricate process plays a pivotal role in maintaining cellular homeostasis by regulating a wide array of biological functions, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2] The 26S proteasome, the central protease of this system, possesses multiple catalytic activities, with the chymotrypsin-like activity being a primary focus for research and drug discovery due to its significant role in protein degradation.
This technical guide provides a comprehensive overview of the principles and methodologies for measuring the chymotrypsin-like activity of the proteasome using a chromogenic p-nitroanilide (pNA) substrate. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement this assay effectively in their laboratories.
The Ubiquitin-Proteasome Signaling Pathway
The degradation of a target protein via the ubiquitin-proteasome pathway is a highly regulated, multi-step process. It begins with the covalent attachment of a polyubiquitin chain to the substrate protein, marking it for recognition and degradation by the 26S proteasome. This process involves a sequential enzymatic cascade:
-
Ubiquitin Activation (E1): A ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.[1]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[1]
-
Ubiquitin Ligation (E3): A ubiquitin ligase (E3) recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the target protein.[1][3] The specificity of protein degradation is primarily determined by the large family of E3 ligases.[3]
-
Polyubiquitination: Successive rounds of ubiquitination lead to the formation of a polyubiquitin chain, which serves as a degradation signal.[1]
-
Proteasomal Degradation: The polyubiquitinated protein is recognized by the 19S regulatory particle of the 26S proteasome. The substrate is then deubiquitinated, unfolded, and translocated into the 20S catalytic core, where it is degraded into small peptides by the proteasome's various peptidase activities, including the chymotrypsin-like, trypsin-like, and caspase-like activities.[1][4]
The process is also regulated by deubiquitinating enzymes (DUBs), which can remove ubiquitin chains, thereby rescuing proteins from degradation.[5][6][7][8]
Ubiquitin-Proteasome Signaling Pathway
Principle of the pNA-Based Chymotrypsin-Like Activity Assay
The measurement of the proteasome's chymotrypsin-like activity often employs a specific peptide substrate conjugated to a reporter molecule. In this case, the substrate is typically Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-LLVY-pNA). The chymotrypsin-like activity of the proteasome specifically cleaves the peptide bond after the tyrosine residue, releasing the p-nitroanilide (pNA) chromophore. The amount of released pNA can be quantified by measuring the absorbance of light at a specific wavelength (typically 405 nm), which is directly proportional to the enzymatic activity of the proteasome.
Experimental Protocols
This section provides a detailed methodology for measuring the chymotrypsin-like activity of the proteasome in cell lysates using the Suc-LLVY-pNA substrate.
Materials and Reagents
-
Cell Culture: Adherent or suspension cells of interest.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1 mM DTT, and 0.5% NP-40.
-
Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT.
-
Substrate: Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-LLVY-pNA), prepared as a stock solution in DMSO.
-
Proteasome Inhibitor (Optional Control): MG132 or Bortezomib, prepared as a stock solution in DMSO.
-
96-well Microplate: Clear, flat-bottom plates are suitable for absorbance measurements.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Experimental Workflow
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]
- 5. E3 ubiquitin ligases and deubiquitinases as modulators of TRAIL-mediated extrinsic apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ubiquitin ligases and deubiquitinases as modulators of TRAIL-mediated extrinsic apoptotic signaling pathway [bmbreports.org]
- 7. mdpi.com [mdpi.com]
- 8. The Emerging Roles of E3 Ligases and DUBs in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Kinetics of Proteolytic Cleavage: A Technical Guide to the Suc-Leu-Leu-Val-Tyr-pNA Assay
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinetics of Suc-Leu-Leu-Val-Tyr-pNA cleavage, a widely utilized substrate for assessing the chymotrypsin-like activity of various proteases, most notably the proteasome. This document details the complex kinetic behavior of this substrate with the 20S proteasome, offers standardized experimental protocols for accurate kinetic analysis, and contextualizes the enzymatic activity within relevant biological signaling pathways.
Quantitative Kinetic Parameters
The cleavage of the chromogenic substrate Succinyl-Leucine-Leucine-Valine-Tyrosine-p-nitroanilide (this compound) and its fluorogenic analogue, Suc-Leu-Leu-Val-Tyr-AMC (7-amino-4-methylcoumarin), is a cornerstone for characterizing the chymotrypsin-like activity of several proteases. While extensively used, a straightforward comparison of Michaelis-Menten constants (Km and kcat) is complicated by the complex kinetic behavior exhibited by the primary enzyme of interest, the 20S proteasome.
20S Proteasome: A Case of Non-Michaelis-Menten Kinetics
The hydrolysis of Suc-Leu-Leu-Val-Tyr-AMC by the 20S proteasome does not adhere to simple Michaelis-Menten kinetics. Instead, it displays a more intricate kinetic profile characterized by:
-
Hysteresis: The enzyme exhibits a lag phase in product formation, suggesting a slow conformational change upon substrate binding.
-
Substrate Inhibition: At substrate concentrations greater than approximately 40 µM, a decrease in the reaction velocity is observed.[1][2][3]
-
Cooperative Active Sites: The 20S proteasome possesses multiple, cooperative active sites for this substrate.[1][2][3]
Due to this complexity, a single Km and kcat value cannot adequately describe the enzymatic activity. A minimal kinetic model proposed by Stein et al. (1996) suggests a two-step mechanism involving two interconvertible conformers of the active 20S proteasome.[1][2][3] This model yields several mechanistic constants that provide a more nuanced understanding of the kinetic behavior.
Table 1: Mechanistic Constants for a Proposed Kinetic Model of 20S Proteasome with Suc-Leu-Leu-Val-Tyr-AMC
| Parameter | Value | Description |
| k1 | 1.2 s-1 | Rate constant for the first step |
| K1 | 48 µM | Michaelis constant for the first step |
| k1/K1 | 26,000 M-1s-1 | Specificity constant for the first step |
| k-1 | 0.26 s-1 | Rate constant for the reverse of the first step |
| K-1 | 28 µM | Dissociation constant for the first step |
Data from Stein et al., Biochemistry, 1996.[1][2][3]
Under specific conditions, such as activation with sodium dodecyl sulfate (SDS), the kinetics may be simplified, allowing for an approximation using the Michaelis-Menten model.
Other Proteases
For instance, studies on porcine calpain I and II with various fluorogenic substrates, including those with a Leu-Tyr-MCA sequence, have reported Km values ranging from 0.23 to 7.08 mM and kcat values from 0.062 to 0.805 s-1.[4]
Experimental Protocols
To ensure reproducible and accurate kinetic data, the following detailed protocols are provided for the analysis of this compound and Suc-Leu-Leu-Val-Tyr-AMC cleavage.
General Assay Workflow
The general workflow for determining the kinetic parameters of this compound/AMC cleavage involves preparing the enzyme and substrate, initiating the reaction, and monitoring the product formation over time.
Caption: General workflow for the kinetic analysis of this compound/AMC cleavage.
Detailed Protocol for 20S Proteasome Chymotrypsin-Like Activity Assay (Fluorogenic - AMC)
This protocol is adapted from various sources for the measurement of purified 20S proteasome activity.[5][6]
Materials:
-
Purified 20S Proteasome
-
Suc-Leu-Leu-Val-Tyr-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.1-7.5 at 37°C), 50 mM NaCl, 2 mM β-mercaptoethanol[5]
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 50 mM stock solution of Suc-Leu-Leu-Val-Tyr-AMC in DMSO.[5]
-
Prepare a working solution of the 2X substrate (e.g., 200 µM) by diluting the stock solution in pre-warmed (37°C) assay buffer.[5]
-
Dilute the purified 20S proteasome to the desired concentration in the assay buffer.
-
-
Set up the Reaction:
-
Add 50 µL of the diluted 20S proteasome solution to each well of the 96-well plate.
-
For control wells, pre-incubate the enzyme with a proteasome inhibitor (e.g., 100 µM MG132) for at least 10 minutes before adding the substrate.[5]
-
Include substrate-only wells (assay buffer without enzyme) to measure background fluorescence.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence in a kinetic mode for 20-30 minutes, with readings taken every 1-2 minutes.[5]
-
Use excitation and emission wavelengths of approximately 360-380 nm and 460 nm, respectively.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (from substrate-only wells) from all readings.
-
Determine the initial velocity (V0) of the reaction by calculating the linear slope of the fluorescence signal over time.
-
For detailed kinetic analysis, repeat the assay with varying substrate concentrations.
-
Plot the initial velocities against the substrate concentrations. Due to the non-Michaelis-Menten kinetics, a simple hyperbolic fit may not be appropriate. Analyze the data using models that account for substrate inhibition and cooperativity.
-
Protocol for Chromogenic Assay (pNA)
The protocol for the pNA substrate is similar, with the primary difference being the detection method.
Materials:
-
Purified Chymotrypsin or other relevant protease
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Follow steps 1 and 2 from the fluorogenic assay protocol, using the appropriate enzyme and buffer.
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 405-410 nm over time.
-
-
Data Analysis:
-
Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of p-nitroaniline.
-
Plot initial velocities against substrate concentrations and fit to the appropriate kinetic model.
-
Signaling Pathway Context: The Ubiquitin-Proteasome System
The cleavage of this compound/AMC is a critical tool for studying the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[7] The 26S proteasome, which consists of a 20S catalytic core and one or two 19S regulatory particles, is responsible for the degradation of proteins that have been tagged with a polyubiquitin chain. This process is essential for numerous cellular functions, including cell cycle control, signal transduction, and the removal of misfolded or damaged proteins.[7]
Caption: A simplified diagram of the ubiquitin-proteasome pathway, highlighting the role of the 20S proteasome.
Dysregulation of the UPS is implicated in various diseases, including cancer and neurodegenerative disorders, making the proteasome a significant target for drug development. Assays utilizing this compound/AMC are therefore crucial for screening potential proteasome inhibitors and activators.
References
- 1. The roles of the proteasome pathway in signal transduction and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]
- 4. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ubpbio.com [ubpbio.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Suc-Leu-Leu-Val-Tyr-pNA
For Researchers, Scientists, and Drug Development Professionals
The chromogenic substrate, N-Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA), is a vital tool for the kinetic analysis of chymotrypsin and other chymotrypsin-like serine proteases. Its utility in drug discovery and basic research hinges on its behavior in aqueous buffers, specifically its solubility and stability. This technical guide provides an in-depth analysis of these properties, offering both theoretical predictions based on the peptide's structure and detailed protocols for empirical determination.
Predicted Solubility and Stability Profile
Solubility: The peptide sequence is dominated by hydrophobic amino acids (Leucine, Valine, and Tyrosine), and is further modified with a hydrophobic N-terminal succinyl group and a C-terminal p-nitroanilide moiety. This high degree of hydrophobicity suggests that this compound will exhibit low intrinsic solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES.[1][2][3] The peptide is neutral, meaning that adjustments to the pH of the buffer are unlikely to significantly enhance its solubility.[2][3][4] Therefore, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), before making further dilutions in the desired aqueous buffer.[1][5]
Stability: The peptide lacks amino acid residues that are particularly susceptible to common degradation pathways like deamidation (Asparagine, Glutamine) or rapid oxidation (Cysteine, Methionine).[6] The primary degradation pathway in an aqueous environment is expected to be the hydrolysis of the peptide bonds. This process is generally slow at neutral pH but can be accelerated by acidic or alkaline conditions and elevated temperatures.[6][7] The p-nitroanilide group may also undergo hydrolysis over time. For optimal stability, it is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions in aqueous buffers for each experiment.[6]
Quantitative Data Summary
While specific experimental data for this compound is scarce, researchers should aim to generate their own data for their specific experimental conditions. The following tables are provided as templates for organizing and presenting such data.
Table 1: Solubility of this compound in Various Aqueous Buffers
| Buffer (Concentration, pH) | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| PBS (1X, pH 7.4) | 25 | |||
| Tris-HCl (50 mM, pH 8.0) | 25 | |||
| HEPES (50 mM, pH 7.5) | 25 | |||
| User-defined buffer |
Table 2: Stability of this compound in Aqueous Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
| Temperature (°C) | Time (hours) | % Remaining Parent Peptide | Major Degradation Products | Half-life (t½) (hours) |
| 4 | 0 | 100 | None | |
| 24 | ||||
| 48 | ||||
| 25 | 0 | 100 | None | |
| 8 | ||||
| 24 | ||||
| 37 | 0 | 100 | None | |
| 4 | ||||
| 8 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the maximum solubility of this compound in a given aqueous buffer.
-
Preparation of Saturated Solutions:
-
Add an excess amount of the lyophilized peptide to a series of microcentrifuge tubes, each containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, Tris, HEPES) at a specific pH.
-
Ensure that there is undissolved solid material at the bottom of each tube.
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25°C) with continuous agitation (e.g., on a rotator or shaker) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved peptide.
-
-
Quantification of Solubilized Peptide:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., the aqueous buffer or a mixture of buffer and organic solvent) to a concentration within the linear range of a pre-established calibration curve.
-
Quantify the concentration of the peptide using a validated analytical method, such as UV-Vis spectrophotometry (measuring the absorbance of the p-nitroanilide group at approximately 315 nm) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
Data Analysis:
-
Calculate the concentration of the peptide in the original supernatant, which represents the maximum solubility under the tested conditions.
-
Express the solubility in mg/mL and mM.
-
Protocol 2: Assessment of Stability using a Stability-Indicating HPLC Method
This protocol describes a forced degradation study to evaluate the stability of this compound and identify potential degradation products.[8][9][10][11][12]
-
Preparation of Peptide Stock Solution:
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution into the desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the peptide solution and incubate at a specific temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Add 0.1 M NaOH to the peptide solution and incubate at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ to the peptide solution and incubate at room temperature.
-
Thermal Degradation: Incubate the peptide solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the peptide solution to UV light.
-
For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and alkaline samples before analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating RP-HPLC method capable of separating the parent peptide from its degradation products. A C18 column with a gradient elution of water/acetonitrile containing 0.1% trifluoroacetic acid is a common starting point.
-
Analyze the samples from the forced degradation study.
-
-
Data Analysis:
-
Calculate the percentage of the parent peptide remaining at each time point.
-
Determine the half-life (t½) of the peptide under each condition.
-
Identify and quantify the major degradation products.
-
Visualizations
The following diagrams illustrate key workflows related to the use and analysis of this compound.
Caption: Workflow for a chymotrypsin activity assay using this compound.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. veeprho.com [veeprho.com]
- 7. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 8. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. longdom.org [longdom.org]
Discovering Novel Proteases: A Technical Guide to Utilizing Suc-Leu-Leu-Val-Tyr-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of the chromogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA) in the discovery and characterization of novel proteases. This synthetic peptide is a valuable tool for identifying enzymes with chymotrypsin-like activity, which play crucial roles in a multitude of biological processes and are significant targets for therapeutic intervention.
Introduction to Protease Discovery and the Role of Chromogenic Substrates
Proteases are a vast and ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds in proteins. Their involvement in physiological processes ranging from digestion and blood coagulation to cell signaling and apoptosis makes them critical subjects of study. The discovery of novel proteases with unique specificities and properties is a significant endeavor in biotechnology and drug development.
Chromogenic substrates are instrumental in high-throughput screening for enzymatic activity.[1] They are synthetic molecules composed of a peptide sequence recognized by a specific protease, linked to a chromophore—a chemical group that changes color upon cleavage.[1] In the case of this compound, the peptide sequence mimics a cleavage site for chymotrypsin-like proteases.[2][3][4] Enzymatic hydrolysis releases the p-nitroaniline (pNA) moiety, which results in a measurable increase in absorbance at 410 nm. This color change is directly proportional to the proteolytic activity of the enzyme.[1]
The Biochemical Principle of this compound Cleavage
The fundamental principle of using this compound lies in the enzymatic cleavage of the amide bond between the tyrosine residue and the p-nitroaniline group. This reaction is catalyzed by proteases with a substrate specificity pocket that accommodates the bulky aromatic side chain of tyrosine at the P1 position (the amino acid residue immediately preceding the cleavage site).
The workflow for this biochemical reaction is as follows:
Experimental Design for Novel Protease Discovery
The search for novel proteases often begins with the screening of diverse biological sources, such as microbial cultures, plant extracts, or environmental samples. The following workflow outlines a typical process for discovering and characterizing a new protease using this compound.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific research needs.
High-Throughput Screening of Microbial Cultures
This protocol is designed for screening a large number of microbial isolates for the production of extracellular chymotrypsin-like proteases.
-
Culture Preparation: Inoculate individual microbial isolates into 5 ml of appropriate liquid culture medium in 24-well plates. Incubate under conditions that promote microbial growth and enzyme secretion (e.g., 24-72 hours at 30°C with shaking).
-
Sample Collection: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant, which contains the extracellular proteins.
-
Assay Setup: In a 96-well microtiter plate, add 180 µl of assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5) to each well.
-
Enzyme Addition: Add 10 µl of the culture supernatant to the corresponding wells. Include a negative control with sterile culture medium and a positive control with a known chymotrypsin-like protease.
-
Substrate Addition: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in the assay buffer to a final concentration of 1 mM. To initiate the reaction, add 10 µl of the substrate solution to each well.
-
Incubation and Measurement: Incubate the plate at a suitable temperature (e.g., 37°C). Measure the absorbance at 410 nm at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.
-
Data Analysis: Calculate the rate of pNA production (change in absorbance over time). Cultures exhibiting a significant increase in absorbance compared to the negative control are considered "hits."
Purification of a Novel Protease
Once a hit has been identified, the protease can be purified using standard chromatographic techniques. The following is a general workflow.
-
Large-Scale Culture: Grow the selected microbial strain in a larger volume of liquid culture to produce a sufficient amount of the protease.
-
Concentration: Concentrate the culture supernatant using techniques like ammonium sulfate precipitation or ultrafiltration.
-
Ion-Exchange Chromatography: Dialyze the concentrated sample against a low-salt buffer and load it onto an ion-exchange chromatography column (e.g., DEAE-Sepharose). Elute the bound proteins with a salt gradient.
-
Activity Assay: Test the collected fractions for proteolytic activity using the this compound assay to identify the fractions containing the protease.
-
Gel Filtration Chromatography: Pool the active fractions and further purify them using gel filtration chromatography to separate proteins based on their molecular size.
-
Purity Assessment: Assess the purity of the final sample using SDS-PAGE. A single band on the gel indicates a purified protein.
Kinetic Characterization
Determining the kinetic parameters of a novel protease is crucial for understanding its catalytic efficiency.
-
Assay Setup: In a 96-well plate, set up reactions with a fixed concentration of the purified protease and varying concentrations of this compound (e.g., from 0.025 mM to 2.0 mM).
-
Initial Velocity Measurement: Measure the initial reaction velocities (V₀) by monitoring the absorbance at 410 nm over a short period where the reaction is linear.
-
Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vₘₐₓ / [E]).[4]
Data Presentation: Kinetic Parameters of Chymotrypsin-like Proteases
The following table summarizes the kinetic parameters of a chymotrypsin-like protease from the midgut of Tenebrio molitor larvae with various p-nitroanilide substrates, illustrating how substrate sequence influences enzyme kinetics.
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |
| Suc-Ala-Ala-Pro-Phe-pNA | 1.59 | 36.5 | 22.96 |
| Suc-Ala-Ala-Pro-Leu-pNA | 0.50 | - | - |
| Glp-Ala-Ala-Leu-pNA | - | - | - |
Data adapted from the characterization of a chymotrypsin-like proteinase from Tenebrio molitor larvae.[3][4] Note: '-' indicates data not reported in the source.
Conclusion
This compound and its analogs are powerful and versatile tools for the discovery and characterization of novel proteases with chymotrypsin-like activity. The straightforward and robust nature of the chromogenic assay allows for high-throughput screening, while the principles of enzyme kinetics provide a framework for detailed biochemical characterization. The methodologies outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the vast landscape of proteases and unlock their potential for various biotechnological and therapeutic applications.
References
A Deep Dive into Preliminary Enzyme Activity Screening with Suc-Leu-Leu-Val-Tyr-pNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthetic peptide substrate, Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA), serves as a crucial tool for the preliminary screening and characterization of enzymes with chymotrypsin-like activity. This chromogenic substrate is particularly valuable in drug discovery and basic research for assessing the activity of serine proteases such as chymotrypsin and the 20S and 26S proteasomes. Upon enzymatic cleavage at the C-terminal side of the tyrosine residue, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This guide provides a comprehensive overview of the application of this compound, including detailed experimental protocols, data presentation, and visual workflows to facilitate its effective use in the laboratory.
Core Principles and Applications
This compound is a highly specific substrate for enzymes that recognize and cleave peptide bonds following large hydrophobic residues, a characteristic feature of chymotrypsin and the chymotrypsin-like (CT-L) activity of the proteasome. The simplicity and reliability of the colorimetric assay make it an ideal choice for high-throughput screening (HTS) of potential enzyme inhibitors, as well as for routine enzyme activity measurements.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymatic hydrolysis of this compound and its fluorogenic analog, Suc-Leu-Leu-Val-Tyr-AMC. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as buffer composition, pH, and temperature.
Table 1: Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Source |
| Human 20S Proteasome | Suc-Leu-Leu-Val-Tyr-AMC | 13 | Not specified | [1] |
| Bovine Chymotrypsin | N-benzoyl-L-tyrosine p-nitroanilide | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Chymotrypsin Activity Assay
This protocol outlines a general procedure for measuring chymotrypsin activity using this compound.
Materials:
-
α-Chymotrypsin (bovine pancreas)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Preparation: Prepare a working solution of α-chymotrypsin in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 1-10 µg/mL.
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the chymotrypsin working solution to the appropriate wells.
-
To initiate the reaction, add 10 µL of the 10 mM substrate stock solution to each well (final concentration: 500 µM).
-
-
Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.
Protocol 2: Proteasome Chymotrypsin-Like (CT-L) Activity Assay
This protocol is adapted for measuring the chymotrypsin-like activity of the 20S or 26S proteasome.
Materials:
-
Purified 20S or 26S proteasome
-
This compound substrate
-
Proteasome Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP (for 26S proteasome), pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Preparation: Dilute the purified proteasome to the desired concentration in Proteasome Assay Buffer. The optimal concentration will depend on the purity and activity of the enzyme preparation.
-
Assay Setup:
-
Add 180 µL of Proteasome Assay Buffer to each well.
-
Add 10 µL of the diluted proteasome to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (final concentration: 500 µM).
-
-
Measurement: Immediately begin kinetic measurements at 405 nm at 37°C for 30-60 minutes.
-
Data Analysis: Determine the reaction rate from the linear phase of the reaction progress curve.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway involving chymotrypsin activity.
Conclusion
This compound is a versatile and indispensable tool for the preliminary assessment of chymotrypsin-like enzyme activity. Its application in straightforward colorimetric assays facilitates high-throughput screening of inhibitors and detailed kinetic studies. By following the standardized protocols and understanding the underlying biochemical principles presented in this guide, researchers can effectively integrate this substrate into their workflows for drug discovery and fundamental scientific investigation. The provided visual diagrams offer a clear and concise representation of the experimental processes and a relevant biological pathway, further aiding in the design and execution of robust enzymatic assays.
References
- 1. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suc-Leu-Leu-Val-Tyr-pNA Assay with Purified Chymotrypsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin is a serine endopeptidase that plays a crucial role in protein digestion by preferentially cleaving peptide bonds at the C-terminal side of aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.[1] Its activity is implicated in various physiological and pathological processes, making it a significant target for drug discovery, particularly in the context of inflammatory diseases and cancer. The chromogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA) provides a simple and effective method for assaying chymotrypsin activity. This assay is widely used for routine enzyme activity measurements and for high-throughput screening of chymotrypsin inhibitors.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by chymotrypsin. The enzyme hydrolyzes the peptide bond C-terminal to the tyrosine residue, releasing the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the chymotrypsin activity and can be monitored by measuring the increase in absorbance at 405-410 nm.
Key Quantitative Data
The following table summarizes the key quantitative parameters for the this compound assay with purified chymotrypsin.
| Parameter | Value | Reference/Note |
| Substrate | ||
| Name | N-Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide | |
| Abbreviation | Suc-LLVY-pNA | |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Stock Concentration | 10-50 mM | General laboratory practice |
| Recommended Final Assay Concentration | 20 - 200 µM | Based on similar substrate assays |
| Enzyme | ||
| Name | α-Chymotrypsin (from bovine pancreas) | |
| Storage Buffer | 1 mM HCl | |
| Recommended Final Assay Concentration | 0.2 - 0.5 units/mL | Dependent on specific activity of enzyme lot |
| Assay Conditions | ||
| Buffer | 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ | Based on a similar chymotrypsin assay |
| Temperature | 25°C or 37°C | |
| Wavelength for Detection | 405 nm or 410 nm | |
| Kinetic Parameters | ||
| Molar Extinction Coefficient (ε) of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm | |
| Michaelis-Menten Constant (Kₘ) | Not readily available in searched literature | |
| Maximum Velocity (Vₘₐₓ) | Not readily available in searched literature |
Experimental Protocols
Materials and Reagents
-
Purified α-Chymotrypsin (e.g., from bovine pancreas)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl
-
Calcium chloride (CaCl₂)
-
Hydrochloric acid (HCl)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm or 410 nm
-
96-well microplates (clear, flat-bottom)
-
Pipettes and tips
-
Deionized water
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂):
-
Dissolve the appropriate amount of Tris-HCl and CaCl₂ in deionized water.
-
Adjust the pH to 7.5 with HCl.
-
Store at 4°C.
-
-
Substrate Stock Solution (e.g., 20 mM Suc-LLVY-pNA in DMSO):
-
Dissolve the required amount of this compound in DMSO to make a 20 mM stock solution.
-
Store in aliquots at -20°C, protected from light.
-
-
Chymotrypsin Stock Solution (e.g., 1 mg/mL in 1 mM HCl):
-
Dissolve purified chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL. The specific activity of the enzyme (units/mg) should be provided by the supplier.
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Chymotrypsin Solution:
-
On the day of the experiment, dilute the chymotrypsin stock solution with cold Assay Buffer to the desired final concentration (e.g., 0.2-0.5 units/mL). Keep on ice.
-
Assay Procedure for Chymotrypsin Activity
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Prepare the reaction plate:
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the working chymotrypsin solution to the sample wells.
-
For the blank (no enzyme) wells, add 10 µL of Assay Buffer.
-
-
Pre-incubate:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the reaction:
-
Add 20 µL of the Suc-LLVY-pNA stock solution (or a working dilution in Assay Buffer to achieve the desired final concentration) to all wells.
-
Mix the contents of the wells thoroughly (e.g., by gentle shaking for 30 seconds).
-
-
Measure absorbance:
-
Immediately start monitoring the increase in absorbance at 405 nm or 410 nm in a microplate reader.
-
Take readings every 1-2 minutes for a total of 15-30 minutes.
-
Protocol for Inhibitor Screening
-
Prepare the reaction plate:
-
Add 160 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor solution (at various concentrations) to the inhibitor wells.
-
For the positive control (no inhibitor) wells, add 10 µL of the inhibitor solvent (e.g., DMSO or Assay Buffer).
-
Add 10 µL of the working chymotrypsin solution to all wells except the blank.
-
For the blank wells, add 20 µL of Assay Buffer.
-
-
Pre-incubate with inhibitor:
-
Incubate the plate at the desired temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate and measure the reaction:
-
Follow steps 3 and 4 from the chymotrypsin activity assay protocol.
-
Data Analysis
-
Calculate the rate of reaction:
-
For each well, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank from the rates of the sample and inhibitor wells.
-
-
Calculate Chymotrypsin Activity:
-
The activity of chymotrypsin can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:
-
ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm).
-
Path length is typically determined by the microplate reader or can be calculated based on the volume in the well.
-
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [(Rate of positive control - Rate of inhibitor well) / Rate of positive control] * 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound chymotrypsin assay.
Enzymatic Reaction and Inhibition
Caption: Enzymatic reaction of chymotrypsin and its inhibition.
References
Measuring Proteasome Activity in Cell Lysates Using Suc-Leu-Leu-Val-Tyr-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of the majority of intracellular proteins. This process is essential for maintaining protein homeostasis, regulating cell cycle progression, and controlling various other cellular functions. The 26S proteasome, the central protease of this system, possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The chymotrypsin-like activity is often the most prominent and is a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.
This document provides a detailed protocol for measuring the chymotrypsin-like activity of the proteasome in cell lysates using the colorimetric substrate Suc-Leu-Leu-Val-Tyr-pNA (Suc-LLVY-pNA). Cleavage of this substrate by the proteasome releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance, providing a reliable and straightforward method for assessing proteasome activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate Suc-LLVY-pNA by the chymotrypsin-like activity of the proteasome. This cleavage releases the chromophore p-nitroaniline (pNA), which results in an increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the proteasome activity in the sample.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound | Sigma-Aldrich | S7888 | -20°C |
| MG132 (Proteasome Inhibitor) | Sigma-Aldrich | M7449 | -20°C |
| Cell Lysis Buffer | (See Protocol) | - | 4°C |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | -20°C |
| 96-well clear, flat-bottom plates | Corning | 3596 | Room Temp |
| Bradford Reagent | Bio-Rad | 5000006 | 4°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
Table 2: Typical Assay Parameters and Expected Values
| Parameter | Value | Notes |
| Substrate Concentration | 50-200 µM | Optimal concentration should be determined empirically. |
| Cell Lysate Protein Conc. | 20-100 µ g/well | Varies depending on cell type and proteasome abundance. |
| Incubation Time | 30-120 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 37°C | Optimal for enzymatic activity. |
| Wavelength for pNA detection | 405 nm | |
| MG132 Inhibitor Concentration | 10-50 µM | Used as a negative control to determine proteasome-specific activity.[1] |
| IC₅₀ for MG132 | ~0.1 µM (purified proteasome) | Potency can vary depending on the assay conditions and cell type. |
| Kₘ for Suc-LLVY-pNA | ~20-80 µM | Michaelis-Menten constant; indicates substrate concentration at half-maximal velocity. |
| Molar Extinction Coefficient of pNA | 8,800 M⁻¹cm⁻¹ at 405 nm | Used for calculating the amount of product formed. |
Experimental Protocols
Preparation of Cell Lysates
This protocol is designed for cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol)
-
Protease Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer containing freshly added protease inhibitors to the cell culture dish. (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using the Bradford assay or a similar protein quantification method.
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Proteasome Activity Assay
Materials:
-
Cell Lysate (prepared as described above)
-
This compound stock solution (10 mM in DMSO)
-
MG132 stock solution (10 mM in DMSO)
-
Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Assay Plate:
-
Sample Wells: Add 20-100 µg of cell lysate protein to each well. Adjust the volume to 90 µL with Assay Buffer.
-
Inhibitor Control Wells: Add the same amount of cell lysate as in the sample wells. Add MG132 to a final concentration of 10-50 µM. Adjust the volume to 90 µL with Assay Buffer.
-
Blank Wells: Add 90 µL of Assay Buffer to these wells (no lysate).
-
-
Prepare Substrate Solution: Dilute the Suc-LLVY-pNA stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 100 µM in a 100 µL reaction volume, prepare a 1 mM working solution and add 10 µL).
-
Initiate the Reaction: Add 10 µL of the diluted Suc-LLVY-pNA solution to all wells to bring the final volume to 100 µL.
-
Incubate: Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure Absorbance: Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 30-120 minutes.
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells at each time point.
-
Determine Proteasome-Specific Activity: Subtract the absorbance of the inhibitor control wells from the corresponding sample wells. This difference represents the activity attributable to the proteasome.
-
Calculate the Rate of Reaction: Plot the corrected absorbance (proteasome-specific) against time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).
-
Quantify Product Formation: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of pNA formation.
-
Rate (mol/min) = (ΔAbs/min) / (ε * l)
-
ε = Molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹)
-
l = Path length of the sample in the well (cm). This is typically provided by the plate manufacturer or can be calculated by dividing the volume by the well's surface area.
-
-
-
Normalize Activity: Express the proteasome activity as the rate of pNA formation per unit of protein in the lysate (e.g., nmol/min/mg protein).
Visualizations
Caption: Experimental workflow for measuring proteasome activity.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
References
Application Note: High-Throughput Determination of Enzyme Kinetics Using the Chromogenic Substrate Suc-Leu-Leu-Val-Tyr-pNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for determining key enzyme kinetic parameters, including Michaelis-Menten constant (K) and maximum reaction velocity (V), for chymotrypsin and chymotrypsin-like serine proteases. The protocol utilizes the specific chromogenic substrate, Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA). Upon enzymatic cleavage, this substrate releases the yellow chromophore p-nitroaniline (pNA), which can be readily quantified spectrophotometrically. This document outlines the experimental workflow, data analysis, and provides a sample protocol for assessing enzyme inhibition, a critical step in drug discovery and development.
Introduction
The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, substrate specificity, and the efficacy of potential inhibitors. Chymotrypsin, a serine protease, serves as a model enzyme for studying proteolytic activity and is a relevant target in various physiological and pathological processes. The chromogenic substrate this compound is specifically designed for sensitive and continuous monitoring of chymotrypsin and chymotrypsin-like enzyme activity. The enzyme cleaves the peptide bond on the C-terminal side of the tyrosine residue, releasing p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This application note provides a comprehensive guide for researchers to perform and analyze enzyme kinetics experiments using this substrate.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond in this compound by chymotrypsin. This releases the peptide fragment Suc-Leu-Leu-Val-Tyr and the chromogenic molecule p-nitroaniline (pNA). The concentration of the released pNA is determined by measuring the absorbance of light at 405 nm. The initial reaction velocity (v₀) is calculated from the linear portion of the absorbance versus time curve. By measuring v₀ at various substrate concentrations, the Michaelis-Menten constant (K) and the maximum velocity (V) can be determined.
The relationship between the initial velocity (v₀), substrate concentration ([S]), K, and V is described by the Michaelis-Menten equation:
v₀ = (V* • [S]) / (K* + [S])
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)
-
This compound (e.g., MedChemExpress, HY-P1002)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate and inhibitor
-
A known chymotrypsin inhibitor (e.g., Chymostatin) for inhibition studies
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates (clear, flat-bottom)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.[1] Store at 4°C for short-term use or in aliquots at -20°C for long-term storage. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in assay buffer.
-
Substrate Stock Solution: Prepare a 50 mM stock solution of this compound in DMSO.[2] Gentle warming in a 50°C water bath may be necessary to fully dissolve the substrate.[2] Store the stock solution in aliquots at -20°C.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.8 at 25°C, and add CaCl₂ to a final concentration of 10 mM.
-
Inhibitor Stock Solution: For inhibition studies, prepare a stock solution of the inhibitor in DMSO. The concentration will depend on the inhibitor's potency.
Enzyme Kinetics Assay (Determination of K* and V*)
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in assay buffer from the stock solution. A typical concentration range would be 0.05 mM to 2 mM.
-
Set up the Assay Plate: In a 96-well plate, add the following to each well:
-
X µL of assay buffer
-
Y µL of each substrate dilution
-
Make up the final volume to just under the final reaction volume with assay buffer.
-
-
Initiate the Reaction: Add Z µL of the diluted chymotrypsin solution to each well to initiate the reaction. The final reaction volume is typically 200 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
Enzyme Inhibition Assay (Determination of IC₅₀ and Kᵢ)
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in DMSO.
-
Set up the Assay Plate: In a 96-well plate, add the following to each well:
-
X µL of assay buffer
-
A fixed concentration of substrate (typically at or near the K* value).
-
Varying concentrations of the inhibitor.
-
Make up the volume with assay buffer.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at the assay temperature.
-
Initiate the Reaction: Add the substrate to each well to start the reaction.
-
Measure Absorbance: Monitor the absorbance at 405 nm as described in section 4.2.
Data Analysis
Calculation of Initial Velocity (v₀)
-
Plot the absorbance at 405 nm versus time for each substrate concentration.
-
Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of this plot.
-
Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law: v₀ (µM/min) = (ΔAbs/min / ε • l) • 10⁶
Determination of K* and V*
Plot the initial velocity (v₀) against the substrate concentration ([S]). This will typically yield a hyperbolic curve characteristic of Michaelis-Menten kinetics.[5] To determine K* and V* more accurately, linearized plots are commonly used.[3][5]
-
Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S]. This double reciprocal plot should yield a straight line.[5]
-
Y-intercept = 1/V*
-
X-intercept = -1/K*
-
Slope = K/V
-
-
Hanes-Woolf Plot: Plot [S]/v₀ versus [S].
-
Y-intercept = K/V
-
Slope = 1/V*
-
-
Eadie-Hofstee Plot: Plot v₀ versus v₀/[S].
-
Y-intercept = V*
-
Slope = -K*
-
Modern data analysis software can also directly fit the raw data to the Michaelis-Menten equation using non-linear regression to determine K* and V*.
Data Presentation
Table 1: Raw Data for Chymotrypsin Kinetics
| Substrate Concentration [S] (µM) | ΔAbsorbance/min (at 405 nm) | Initial Velocity (v₀) (µM/min) |
| 50 | 0.015 | 1.51 |
| 100 | 0.028 | 2.81 |
| 200 | 0.049 | 4.92 |
| 400 | 0.082 | 8.23 |
| 800 | 0.120 | 12.05 |
| 1600 | 0.155 | 15.56 |
Table 2: Calculated Kinetic Parameters for Chymotrypsin
| Parameter | Value | Unit |
| V | 20.0 | µM/min |
| K | 300 | µM |
Table 3: Inhibition Data for Chymostatin
| Inhibitor Concentration [I] (nM) | % Inhibition |
| 1 | 15.2 |
| 5 | 48.9 |
| 10 | 65.7 |
| 20 | 80.1 |
| 50 | 92.3 |
| 100 | 98.5 |
Table 4: Calculated Inhibition Constants
| Parameter | Value | Unit |
| IC₅₀ | 5.2 | nM |
Visualizations
Caption: Experimental workflow for determining enzyme kinetic parameters.
References
Application Note: High-Throughput Screening of Protease Inhibitors with a pNA Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including protein turnover, cell signaling, apoptosis, and viral replication.[1] Their dysregulation is often linked to diseases such as cancer, neurodegenerative disorders, and infectious diseases, making them prime targets for therapeutic intervention.[2][3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential inhibitors.
This application note provides a detailed protocol for a robust and cost-effective HTS assay for protease inhibitors using a chromogenic p-nitroaniline (pNA) substrate. In this assay, the protease cleaves a synthetic peptide substrate, releasing a yellow pNA molecule that can be quantified spectrophotometrically.[4] The reduction in color development in the presence of a test compound indicates enzymatic inhibition.
Assay Principle
The assay is based on the proteolytic cleavage of a synthetic substrate conjugated to p-nitroaniline (pNA). The substrate is designed to be a specific recognition sequence for the target protease. When the enzyme cleaves the amide bond between the peptide and the pNA group, free pNA is released. This product has a distinct yellow color and a strong absorbance at a wavelength of approximately 405 nm, whereas the intact substrate is colorless.[4] The rate of pNA release is directly proportional to the protease activity. The presence of an inhibitor will slow down this reaction, leading to a reduced absorbance signal.
Caption: Principle of the chromogenic pNA-based protease assay.
Materials and Reagents
-
Enzyme: Purified target protease
-
Substrate: Specific pNA-conjugated peptide substrate
-
Buffer: Assay buffer specific to the protease (e.g., Tris-HCl, HEPES)
-
Inhibitors: Test compounds, positive control inhibitor (e.g., Pepstatin A, Leupeptin), negative control (DMSO)[5]
-
Plates: 96-well or 384-well clear, flat-bottom microplates
-
Instrumentation: Microplate reader capable of measuring absorbance at 405 nm
-
Reagents: DMSO (for compound dissolution), Bovine Serum Albumin (BSA, to prevent non-specific binding)
Experimental Protocols
General Workflow
The HTS process involves several key stages, from initial assay optimization to the final analysis of compound potency. The workflow is designed to be automated for screening large libraries.
Caption: High-throughput screening experimental workflow.
Detailed Protocol for HTS (384-well format)
-
Compound Plating: Using an acoustic dispenser or liquid handler, transfer 20-50 nL of test compounds, positive control inhibitor, and DMSO (negative control) to a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the target protease solution (pre-diluted in assay buffer) to all wells. The final enzyme concentration should be optimized to yield a robust signal within the linear range of the reaction.[6]
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows test compounds to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the pNA substrate solution (pre-diluted in assay buffer) to all wells to start the enzymatic reaction. The final substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[6]
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The reaction rate (V) is determined from the linear portion of the absorbance curve over time.
Data Analysis
Assay Quality Control
The suitability of the assay for HTS is evaluated using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls.[7]
Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (inhibitor) and negative (DMSO) controls.[8]
Z' = 1 - [ (3σpos + 3σneg) / |μneg - μpos| ]
References
- 1. pnas.org [pnas.org]
- 2. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. carlroth.com [carlroth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assay.dev [assay.dev]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
Application Note: Endpoint Chromogenic Assay for Chymotrypsin Activity
An endpoint assay protocol for determining chymotrypsin activity using the chromogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA) is presented for researchers, scientists, and professionals in drug development. This document provides detailed methodologies, data presentation in tabular format, and visualizations of the experimental workflow and enzymatic reaction.
Introduction
Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing proteins in the small intestine. It exhibits specificity for peptide bonds adjacent to aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. The enzymatic activity of chymotrypsin and the efficacy of its inhibitors are of significant interest in various fields, including biochemistry, pharmacology, and drug discovery.
This application note describes a robust and sensitive endpoint colorimetric assay for quantifying chymotrypsin activity. The assay utilizes the chromogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (this compound). In the presence of chymotrypsin, the substrate is cleaved, releasing the yellow-colored product p-nitroanilide (pNA). The amount of pNA produced is directly proportional to the chymotrypsin activity and can be quantified by measuring the absorbance at 405 nm.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond in this compound by chymotrypsin, which releases p-nitroanilide. The reaction can be monitored by measuring the increase in absorbance at 405 nm, the wavelength at which pNA has a maximum absorbance. The concentration of the released pNA can be calculated using the Beer-Lambert law, with a known molar extinction coefficient.
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 at 25°C
-
Stop Solution: 30% Acetic Acid
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):
-
Dissolve Tris base and CaCl₂ in deionized water.
-
Adjust the pH to 8.0 with HCl.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM this compound):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Store in aliquots at -20°C, protected from light.
-
-
Chymotrypsin Stock Solution (1 mg/mL):
-
Dissolve α-chymotrypsin in pre-chilled 1 mM HCl to a concentration of 1 mg/mL.
-
Store on ice for immediate use or in aliquots at -20°C for long-term storage.
-
-
Working Chymotrypsin Solution:
-
Dilute the chymotrypsin stock solution with Assay Buffer to the desired concentrations (e.g., for a standard curve).
-
Assay Procedure
-
Prepare the Microplate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the working chymotrypsin solution or sample to the appropriate wells.
-
For the blank wells, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Prepare Substrate Working Solution:
-
Dilute the 10 mM substrate stock solution with Assay Buffer to a final concentration of 1 mM.
-
-
Initiate the Reaction:
-
Add 25 µL of the 1 mM substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a fixed time period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
-
Stop the Reaction:
-
After incubation, add 50 µL of Stop Solution (30% Acetic Acid) to each well to terminate the enzymatic reaction.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate pNA Concentration: Use the Beer-Lambert law to determine the concentration of pNA produced:
-
Concentration (M) = Absorbance / (ε × l)
-
ε (molar extinction coefficient of pNA at 405 nm) = 9,960 M⁻¹cm⁻¹[1]
-
l (path length in cm). For a 96-well plate with 150 µL final volume, the path length is typically around 0.4-0.5 cm. Alternatively, a pNA standard curve can be used for more accurate quantification.
-
-
-
Determine Chymotrypsin Activity: The activity can be expressed as the amount of pNA produced per unit time per amount of enzyme.
Data Presentation
Table 1: Example of a Chymotrypsin Standard Curve
| Chymotrypsin Concentration (µg/mL) | Corrected Absorbance at 405 nm (Mean ± SD) |
| 0 | 0.000 ± 0.005 |
| 2 | 0.150 ± 0.010 |
| 4 | 0.305 ± 0.015 |
| 6 | 0.460 ± 0.020 |
| 8 | 0.615 ± 0.025 |
| 10 | 0.770 ± 0.030 |
Table 2: Assay Parameters
| Parameter | Value |
| Substrate | This compound |
| Final Substrate Concentration | 0.25 mM |
| Enzyme | α-Chymotrypsin |
| Assay Buffer | 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 |
| Incubation Temperature | 37°C |
| Incubation Time | 30 minutes |
| Stop Solution | 30% Acetic Acid |
| Wavelength for Absorbance Reading | 405 nm |
| Molar Extinction Coefficient of pNA | 9,960 M⁻¹cm⁻¹ |
Mandatory Visualization
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Caption: Workflow for the endpoint chymotrypsin assay.
References
Application Notes and Protocols for Suc-Leu-Leu-Val-Tyr-pNA in Protease Target Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Leu-Leu-Val-Tyr-pNA (Succinyl-Leucine-Leucine-Valine-Tyrosine-p-Nitroanilide) is a chromogenic peptide substrate designed for the sensitive and specific detection of chymotrypsin-like serine protease activity.[1][2] Its utility extends from routine enzyme characterization to high-throughput screening (HTS) for novel protease inhibitors, making it a valuable tool in academic research and pharmaceutical drug discovery.[3][4] Upon enzymatic cleavage at the carboxy-terminal side of the tyrosine residue, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This property allows for the continuous monitoring of enzymatic activity and the straightforward evaluation of inhibitor potency.
Proteases, particularly chymotrypsin-like serine proteases, are implicated in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and apoptosis.[5][6] Their dysregulation is associated with numerous diseases, such as pancreatitis, cancer, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[6][7] The ubiquitin-proteasome system, which contains chymotrypsin-like activity, is a key regulator of protein turnover and a validated target in oncology.[7] Inhibition of this pathway can induce apoptosis in cancer cells, highlighting the therapeutic potential of targeting such proteases.[5][8]
These application notes provide a comprehensive overview of the use of this compound in drug discovery, including detailed experimental protocols for enzyme kinetics, inhibitor screening, and data analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of this compound and related substrates with chymotrypsin-like proteases. It is important to note that kinetic parameters can vary depending on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the exact substrate used (pNA vs. AMC or AFC leaving groups).
Table 1: Michaelis-Menten Kinetic Parameters for Chymotrypsin-like Proteases with Suc-LLVY-based Substrates
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | Source(s) |
| Bovine α-Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | ~20 | Not Reported | Not Reported | [6] |
| 20S Proteasome (Rabbit) | Suc-Leu-Leu-Val-Tyr-AFC | 20 | Not Reported | Not Reported | [9] |
| 20S Proteasome (Rabbit) | Suc-Leu-Leu-Val-Tyr-AMC | 30 | Not Reported | Not Reported | [9] |
Table 2: IC₅₀ Values of Known Inhibitors against Chymotrypsin-like Protease Activity
| Protease | Inhibitor | IC₅₀ (nM) | Substrate Used | Source(s) |
| 20S Proteasome | Ixazomib | 3.4 | Not Specified | [7] |
| 20S Proteasome | Bortezomib | Not Specified | Not Specified | [7] |
| α-Chymotrypsin | Aprotinin | Varies | Various | [6] |
| α-Chymotrypsin | TPCK (irreversible) | Not Applicable | Various | [5][8] |
Note: IC₅₀ values are highly dependent on assay conditions, including enzyme and substrate concentrations. The data provided are for illustrative purposes. Researchers should determine these values under their specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Kinetics (Km and Vmax)
This protocol describes the determination of the Michaelis-Menten constants, Km and Vmax, for a chymotrypsin-like protease using this compound.
Materials:
-
Purified chymotrypsin or other target protease
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
DMSO (for dissolving substrate and inhibitors)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for chymotrypsin to prevent autolysis).
-
On the day of the experiment, prepare a working solution of the protease in Assay Buffer to the desired final concentration (e.g., 10 nM).
-
-
Assay Setup:
-
Prepare a serial dilution of the this compound substrate in Assay Buffer. A typical concentration range to test would be 0.1 to 10 times the expected Km (e.g., 2 µM to 200 µM).
-
In a 96-well plate, add 50 µL of each substrate concentration in triplicate.
-
Include a blank control (Assay Buffer only) and a no-enzyme control (substrate in Assay Buffer) for each substrate concentration.
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 50 µL of the protease working solution to each well (final volume 100 µL).
-
Immediately start monitoring the increase in absorbance at 405 nm in kinetic mode for a set period (e.g., 15-30 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate can be converted to molar concentration of product using the molar extinction coefficient of pNA (ε₄₀₅ = 10,500 M⁻¹cm⁻¹), adjusted for the path length of the solution in the microplate well.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Km and Vmax.
-
Protocol 2: High-Throughput Screening (HTS) for Protease Inhibitors
This protocol provides a framework for a single-point HTS assay in a 384-well format to identify potential inhibitors of a chymotrypsin-like protease.
Materials:
-
All materials from Protocol 1
-
Compound library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Aprotinin for chymotrypsin)
-
384-well clear, flat-bottom microplates
-
Automated liquid handling systems (recommended for HTS)
-
Microplate reader with a 384-well format capability
Procedure:
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 0.5 µL) of each compound from the library into the wells of a 384-well plate.
-
Designate columns for controls:
-
Negative control (DMSO only, 100% activity)
-
Positive control (a known inhibitor at a concentration that gives >80% inhibition)
-
-
-
Enzyme and Substrate Addition:
-
Prepare the protease solution in Assay Buffer at a concentration that will give a robust signal within the desired assay time.
-
Add the protease solution (e.g., 20 µL) to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare the this compound substrate solution in Assay Buffer at a concentration close to its Km value (to ensure sensitivity to competitive inhibitors).
-
Initiate the reaction by adding the substrate solution (e.g., 20 µL) to all wells.
-
-
Signal Detection and Data Analysis:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a fixed period (e.g., 30 minutes).
-
Measure the end-point absorbance at 405 nm.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank))
-
Set a hit threshold (e.g., >50% inhibition) to identify primary hits.
-
Calculate the Z'-factor for the assay plate to assess its quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent. Z' = 1 - (3 * (SD_DMSO + SD_positive_control)) / |Mean_DMSO - Mean_positive_control|
-
Protocol 3: Determination of IC₅₀ Values
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) for hit compounds identified from the HTS.
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the hit compound (typically a 10-point, 3-fold dilution series) in DMSO.
-
-
Assay Setup:
-
Follow the same procedure as the HTS assay, but instead of a single concentration, add the dilution series of the compound to the plate in triplicate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Drug discovery workflow for protease inhibitors.
Caption: Apoptosis induction via proteasome inhibition.
Conclusion
This compound is a robust and versatile tool for the discovery and characterization of inhibitors targeting chymotrypsin-like serine proteases. The protocols outlined in these application notes provide a solid foundation for researchers to establish reliable and efficient screening assays. By enabling the identification and optimization of potent and selective inhibitors, this substrate plays a crucial role in advancing the development of novel therapeutics for a wide range of diseases. Careful consideration of assay conditions and appropriate data analysis are paramount to generating high-quality, reproducible results in any drug discovery campaign.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators | PLOS One [journals.plos.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death | PLOS One [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suc-Leu-Leu-Val-Tyr-pNA Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Suc-Leu-Leu-Val-Tyr-pNA (Suc-LLVY-pNA) chromogenic substrate for the detection of chymotrypsin-like protease activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of chymotrypsin-like proteases. The substrate, Suc-LLVY-pNA, is composed of a peptide sequence (Suc-Leu-Leu-Val-Tyr) that is specifically recognized and cleaved by these proteases. This cleavage releases the p-nitroaniline (pNA) chromophore, which results in a yellow color that can be quantified by measuring the absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q2: What are the common applications of this assay?
This assay is widely used for:
-
Determining the kinetic parameters of chymotrypsin-like proteases.
-
Screening for and characterizing protease inhibitors.
-
Detecting chymotrypsin-like protease activity in biological samples.
-
Quality control of purified enzyme preparations.
Q3: How should the this compound substrate be stored?
To ensure stability and prevent spontaneous hydrolysis, the lyophilized substrate should be stored at -20°C. Once reconstituted in an organic solvent like DMSO, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the substrate from light and moisture.
Troubleshooting Guide: High Background Signal
High background absorbance in the absence of the enzyme or in the negative control wells is a common issue that can compromise the accuracy of your results. The following sections detail potential causes and solutions.
Problem 1: Spontaneous Substrate Hydrolysis (Autohydrolysis)
High background can result from the non-enzymatic breakdown of the Suc-LLVY-pNA substrate. This is often influenced by the pH and temperature of the assay buffer.
Troubleshooting Steps:
| Parameter | Potential Cause | Recommended Solution |
| pH | Sub-optimal buffer pH can lead to increased spontaneous hydrolysis. The stability of p-nitroanilide-containing substrates can be pH-dependent. | Maintain the assay buffer pH within the optimal range for the specific protease being studied (typically pH 7.5-8.5 for chymotrypsin). Prepare fresh buffer for each experiment and verify the pH. |
| Temperature | Elevated temperatures can accelerate the rate of spontaneous substrate hydrolysis. | Perform the assay at the optimal temperature for the enzyme's activity, avoiding unnecessarily high temperatures. If possible, run the assay at a controlled room temperature or use a temperature-controlled plate reader. |
| Incubation Time | Prolonged incubation times increase the opportunity for spontaneous hydrolysis to occur, leading to a higher background signal. | Minimize the incubation time to the shortest duration that provides a robust signal-to-noise ratio. Determine the linear range of the reaction and take measurements within that timeframe. |
Problem 2: Contamination
Contamination of reagents or samples with exogenous proteases is a frequent source of high background.
Troubleshooting Steps:
| Source of Contamination | Recommended Solution |
| Reagents (Buffer, Water) | Use sterile, protease-free water and reagents to prepare all solutions. Filter-sterilize buffers if necessary. |
| Enzyme Preparation | The purified enzyme may be contaminated with other proteases. |
| Lab Environment/Equipment | Pipettes, tips, and plates can be sources of contamination. |
Problem 3: Assay Conditions and Reagent Issues
Sub-optimal assay conditions or issues with the reagents themselves can contribute to high background.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution | | :--- | :--- | | Substrate Concentration | Using an excessively high concentration of the Suc-LLVY-pNA substrate can lead to a higher background signal. | Titrate the substrate to determine the optimal concentration that provides a good signal window without elevating the background. A typical starting concentration is in the range of 100-200 µM. | | Impure Substrate | The substrate itself may contain impurities that contribute to the background absorbance. | Purchase high-purity substrate from a reputable supplier. If in doubt, test a new lot of the substrate. | | Interfering Substances | Components in the sample matrix (e.g., cell lysates, tissue homogenates) can interfere with the assay. | Run appropriate controls, including a sample blank (sample without substrate) and a substrate blank (substrate without sample), to determine the contribution of the sample matrix to the background. |
Experimental Protocols
Standard Chymotrypsin Activity Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
α-Chymotrypsin
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
DMSO (for dissolving the substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare the Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Prepare the Enzyme Solution: Dilute the α-Chymotrypsin in Assay Buffer to the desired concentration.
-
Set up the Assay Plate:
-
Blank Wells: Add Assay Buffer only.
-
Substrate Control Wells: Add the working substrate solution.
-
Enzyme Control Wells: Add the enzyme solution and Assay Buffer.
-
Test Wells: Add the enzyme solution.
-
-
Initiate the Reaction: Add the working substrate solution to the Enzyme Control and Test Wells to start the reaction.
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C).
-
Measure Absorbance: Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using a microplate reader.
-
Calculate Activity: Determine the rate of change in absorbance (ΔA/min) for each well. Subtract the rate of the substrate control from the rate of the test wells to obtain the enzyme-dependent rate.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical flow of troubleshooting high background issues.
Caption: Troubleshooting workflow for high background.
Optimizing substrate concentration for chymotrypsin kinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on chymotrypsin kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate concentration range for a chymotrypsin kinetic assay?
A1: The optimal substrate concentration range for determining Michaelis-Menten constants (K_m and V_max) is typically between 0.2 * K_m and 5 * K_m.[1] Using concentrations in this range provides data points across the hyperbolic curve, allowing for accurate parameter estimation.[2] It is crucial to perform initial scoping experiments to get an approximate value for K_m before running a full kinetic assay.
Q2: How do I determine the initial velocity (v₀) of the reaction?
A2: The initial velocity (v₀) is the rate of the reaction at the very beginning, before substrate concentration has significantly decreased and before product inhibition becomes a factor. It is determined by measuring the rate of product formation over a short period of time from the start of the reaction. This is typically calculated from the initial linear portion of the reaction progress curve (absorbance vs. time).[3][4]
Q3: My data does not fit a standard Michaelis-Menten curve. What are the possible reasons?
A3: Several factors can cause deviation from ideal Michaelis-Menten kinetics:
-
Substrate Inhibition: At very high concentrations, the substrate may bind to the enzyme in a non-productive manner, leading to a decrease in reaction velocity.[4]
-
Product Inhibition: As the reaction progresses, the accumulation of product can inhibit enzyme activity. This is why measuring the initial velocity is critical.
-
Enzyme Instability: Chymotrypsin can undergo autolysis (self-digestion), especially at neutral or alkaline pH and low protein concentrations.[5] It is recommended to prepare enzyme solutions fresh in dilute acid (e.g., 1 mM HCl) and keep them on ice.
-
Incorrect Blanking: Failure to subtract the rate of spontaneous substrate hydrolysis (the "blank rate") can lead to inaccurate results.[3]
-
Reagent Issues: Problems with the substrate (e.g., degradation, incorrect concentration) or buffer (e.g., incorrect pH, presence of inhibitors) can affect the results.
Q4: What are some common chromogenic and fluorogenic substrates for chymotrypsin?
A4: A variety of substrates are available for monitoring chymotrypsin activity. The choice often depends on the specific experimental requirements, such as sensitivity and the presence of other proteases.
-
Chromogenic Substrates: These produce a colored product that can be measured using a spectrophotometer. A widely used example is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The release of p-nitroaniline can be monitored at 405-410 nm.[6][7]
-
Ester Substrates: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is a classic substrate where hydrolysis is monitored by the increase in absorbance at 256 nm.[3]
-
Fluorogenic Substrates: These are generally more sensitive than chromogenic substrates. An example is a synthetic substrate that, upon cleavage by chymotrypsin, releases a stable fluorophore (e.g., AMC, measured at Ex/Em = 380/460 nm).[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal/blank rate | Spontaneous hydrolysis of the substrate. | Measure the rate of reaction in the absence of the enzyme and subtract this value from your experimental data.[3] Consider using a more stable substrate if the spontaneous rate is excessively high. |
| Low or no enzyme activity | Inactive enzyme due to improper storage or handling (autolysis). | Prepare fresh enzyme solutions in cold 1 mM HCl. Store stock solutions at -80°C in small aliquots containing 5 mM CaCl₂ to improve stability.[5] |
| Incorrect buffer pH or composition. | Verify the pH of your assay buffer. The optimal pH for chymotrypsin is typically around 7.8-8.3.[3][7] Ensure the buffer does not contain any known chymotrypsin inhibitors. | |
| Reaction rate decreases rapidly | Substrate depletion. | Ensure you are measuring the initial velocity where less than 10% of the substrate is consumed. If necessary, use a lower enzyme concentration or a higher initial substrate concentration. |
| Product inhibition. | Focus on the initial linear phase of the reaction to determine v₀.[4] | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Temperature fluctuations. | Use a temperature-controlled cuvette holder or plate reader to maintain a constant temperature (e.g., 25°C or 37°C).[3][7] | |
| Enzyme adsorption to surfaces. | For dilute enzyme solutions, consider adding a carrier protein like albumin or a non-ionic detergent like Carbowax 6000 to prevent loss of enzyme due to adsorption.[7] | |
| Velocity decreases at high substrate concentrations | Substrate inhibition. | Collect data at lower substrate concentrations and analyze the data to confirm this phenomenon. If confirmed, the standard Michaelis-Menten model will need to be modified to account for this inhibition.[4] |
Experimental Protocols
Protocol 1: Determination of K_m and V_max using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This protocol is based on the method described by Hummel and is suitable for determining the kinetic parameters of chymotrypsin.[3]
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing Calcium Chloride (e.g., 100 mM CaCl₂)[3]
-
Methanol
-
1 mM HCl
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.
-
Enzyme Stock Solution: Dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of approximately 1 mg/mL.
-
Working Enzyme Solution: Immediately before use, dilute the stock solution in cold 1 mM HCl to a final concentration of 10-30 µg/mL.[3]
-
Substrate Stock Solution: Prepare a stock solution of BTEE in 50% (w/w) methanol. A typical concentration is around 1.07 mM.[3]
-
-
Assay:
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[3]
-
In a cuvette, combine the assay buffer and the BTEE substrate solution. Typical volumes might be 1.5 mL of buffer and 1.4 mL of substrate solution.[3]
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.
-
Record the baseline absorbance to check for any spontaneous hydrolysis (blank rate).
-
Initiate the reaction by adding a small volume (e.g., 0.1 mL) of the working enzyme solution.[3]
-
Immediately mix by inversion and start recording the increase in absorbance at 256 nm for 4-5 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (ΔA₂₅₆/min) from the initial linear portion of the absorbance vs. time curve.[3]
-
Convert ΔA₂₅₆/min to µmoles of product formed per minute using the molar extinction coefficient of BTEE (964 M⁻¹cm⁻¹).[3]
-
Repeat the assay with a range of substrate concentrations.
-
Plot the initial velocities (v₀) against substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression to determine K_m and V_max. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[2][9][10]
-
Data Presentation
Table 1: Example Kinetic Data for Chymotrypsin with Substrate A
| Substrate [S] (mM) | Initial Velocity (v₀) (µM/min) | 1/[S] (mM⁻¹) | 1/v₀ (min/µM) |
| 0.1 | 12.5 | 10.0 | 0.080 |
| 0.2 | 21.7 | 5.0 | 0.046 |
| 0.5 | 38.5 | 2.0 | 0.026 |
| 1.0 | 50.0 | 1.0 | 0.020 |
| 2.0 | 62.5 | 0.5 | 0.016 |
| 5.0 | 71.4 | 0.2 | 0.014 |
This is example data for illustrative purposes.
Table 2: Kinetic Parameters for Common Chymotrypsin Substrates
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Notes |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Low | High | High | Highly sensitive and specific substrate. |
| N-Benzoyl-L-Tyrosine Ethyl Ester | ~0.01 | ~70 | ~7 x 10⁶ | Values can vary based on experimental conditions.[11][12] |
| p-Nitrophenyl Acetate | Varies | Varies | Varies | Often used to study the two-phase kinetics (burst and steady-state) of chymotrypsin.[13][14][15] |
Note: The exact values for kinetic parameters can vary depending on the specific assay conditions (pH, temperature, buffer composition).
Visualizations
Caption: Workflow for Chymotrypsin Kinetic Analysis.
Caption: Troubleshooting Chymotrypsin Assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Untitled Document [ucl.ac.uk]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 7. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Calculate Km and Vmax: Enzyme Kinetics Simplified [sourcetable.com]
- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 11. Initial velocities have been measured for the reaction of alpha chymotryp.. [askfilo.com]
- 12. gauthmath.com [gauthmath.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Technical Support Center: Accurate Measurement of Chymotrypsin Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the chromogenic substrate Suc-Leu-Leu-Val-Tyr-pNA for chymotrypsin activity assays. A key challenge in this assay is the spontaneous, non-enzymatic hydrolysis of the substrate, which can lead to an overestimation of enzyme activity. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to accurately correct for this phenomenon.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in no-enzyme control (substrate blank) | 1. Sub-optimal pH: The p-nitroanilide (pNA) leaving group is susceptible to hydrolysis at alkaline pH. 2. Elevated Temperature: Higher temperatures can accelerate the rate of non-enzymatic hydrolysis. 3. Buffer Composition: Certain buffer components can catalyze the hydrolysis of the substrate. 4. Contaminated Reagents: Contamination of buffer or substrate with proteases or other hydrolytic agents. | 1. Optimize the assay pH. While chymotrypsin is active over a range of pH, consider performing the assay at a more neutral pH (e.g., 7.5-8.0) to minimize background hydrolysis. 2. Perform the assay at a controlled and lower temperature (e.g., 25°C or 37°C) and ensure all components are pre-incubated at the same temperature. 3. Test different buffer systems (e.g., Tris-HCl, HEPES, Phosphate) to identify one that minimizes substrate instability. 4. Use high-purity reagents and sterile, nuclease-free water. Prepare fresh solutions and filter-sterilize if necessary. |
| Inconsistent or non-linear reaction rates | 1. Substrate Instability: The rate of non-enzymatic hydrolysis may not be linear over the entire assay time, especially under harsh conditions. 2. Enzyme Instability: The enzyme may be losing activity over the course of the assay. 3. Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be significantly consumed. | 1. Measure the rate of non-enzymatic hydrolysis in a parallel substrate blank for the same duration as the enzymatic reaction and subtract this rate from the total rate. 2. Ensure the enzyme is stored and handled correctly. Include an enzyme blank (enzyme without substrate) to check for any intrinsic absorbance changes. 3. Use a lower enzyme concentration or a shorter reaction time to ensure initial velocity conditions are met (typically, less than 10-15% of substrate consumed). |
| Corrected activity is negative or zero | 1. High Substrate Blank Rate: The rate of non-enzymatic hydrolysis is equal to or greater than the enzymatic rate. 2. Inactive Enzyme: The enzyme preparation may have lost its activity. | 1. Re-optimize assay conditions (pH, temperature) to reduce the rate of non-enzymatic hydrolysis. 2. Verify the activity of the chymotrypsin stock using a positive control or a fresh lot of enzyme. |
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis and why is it a problem?
A1: Non-enzymatic hydrolysis is the spontaneous breakdown of the this compound substrate in the assay buffer without the action of chymotrypsin. This process also releases p-nitroaniline (pNA), the chromophore used to measure enzyme activity. This leads to an artificially high absorbance reading, resulting in an overestimation of the true enzymatic activity.
Q2: How do I set up a proper substrate blank?
A2: A substrate blank contains all the components of your reaction mixture (buffer, substrate) except for the enzyme. It should be prepared and incubated under the exact same conditions (temperature, time) as your experimental samples. The change in absorbance over time in the substrate blank represents the rate of non-enzymatic hydrolysis.
Q3: How do I use the substrate blank to correct my data?
A3: You need to calculate the rate of pNA production (change in absorbance per minute) for both your enzymatic reaction and your substrate blank. The corrected enzymatic rate is obtained by subtracting the rate of the substrate blank from the rate of the enzymatic reaction.
Corrected Rate = (ΔAbs/min)Enzymatic Reaction - (ΔAbs/min)Substrate Blank
Q4: At what wavelength should I measure the absorbance of p-nitroaniline (pNA)?
A4: The absorbance of p-nitroaniline is typically measured at or near its absorbance maximum, which is around 405-410 nm.
Q5: What is the molar extinction coefficient for p-nitroaniline and why do I need it?
A5: The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.[1] You need this value to convert your corrected rate of absorbance change into the rate of product formation in molar units using the Beer-Lambert law (A = εcl). This allows you to calculate the specific activity of your enzyme.
Experimental Protocols
Protocol 1: Determining the Rate of Non-Enzymatic Hydrolysis
This protocol allows you to quantify the rate of spontaneous hydrolysis of this compound under your specific experimental conditions.
Methodology:
-
Prepare Assay Buffer: Prepare your desired assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Set up Substrate Blanks: In a 96-well plate or cuvettes, add the assay buffer and the substrate to the final desired concentration. Ensure the final DMSO concentration is low (typically ≤1%) to avoid enzyme inhibition.
-
Incubate: Incubate the plate/cuvettes at the desired assay temperature (e.g., 25°C or 37°C).
-
Measure Absorbance: Measure the absorbance at 405 nm at regular time intervals (e.g., every 5 minutes for 60 minutes).
-
Calculate the Rate: Plot absorbance versus time. The slope of the linear portion of this graph represents the rate of non-enzymatic hydrolysis (ΔAbs/min).
Hypothetical Data: Non-Enzymatic Hydrolysis Rate at Different pH and Temperatures
The following table presents hypothetical data to illustrate the effect of pH and temperature on the rate of non-enzymatic hydrolysis. This data is for illustrative purposes only and should be determined experimentally.
| pH | Temperature (°C) | Rate of Non-Enzymatic Hydrolysis (mAU/min) |
| 7.0 | 25 | 0.1 |
| 7.0 | 37 | 0.3 |
| 8.0 | 25 | 0.5 |
| 8.0 | 37 | 1.2 |
| 9.0 | 25 | 2.0 |
| 9.0 | 37 | 4.5 |
Protocol 2: Correcting Chymotrypsin Activity for Non-Enzymatic Hydrolysis
This protocol provides a step-by-step guide for performing a chymotrypsin assay and correcting for substrate instability.
Methodology:
-
Prepare Reagents: Prepare assay buffer, substrate stock solution, and a chymotrypsin stock solution of known concentration.
-
Set up Reactions: In a 96-well plate or cuvettes, prepare the following reactions:
-
Enzymatic Reaction: Assay buffer + Substrate + Chymotrypsin
-
Substrate Blank: Assay buffer + Substrate (no enzyme)
-
Enzyme Blank: Assay buffer + Chymotrypsin (no substrate) - Optional, to check for enzyme precipitation or color.
-
-
Initiate Reactions: Add the final component (typically the enzyme or substrate) to initiate the reactions.
-
Kinetic Measurement: Immediately place the plate/cuvettes in a spectrophotometer pre-set to the assay temperature and measure the absorbance at 405 nm in kinetic mode (e.g., every 30 seconds for 10-15 minutes).
-
Calculate Rates:
-
Determine the initial linear rate (ΔAbs/min) for the Enzymatic Reaction.
-
Determine the rate (ΔAbs/min) for the Substrate Blank over the same time interval.
-
-
Calculate Corrected Rate:
-
Corrected Rate = (ΔAbs/min)Enzymatic Reaction - (ΔAbs/min)Substrate Blank
-
-
Calculate Specific Activity: Use the corrected rate and the Beer-Lambert law to calculate the specific activity of the enzyme.
Hypothetical Data: Chymotrypsin Assay Correction
Assay Conditions: 50 mM Tris-HCl, pH 8.0, 37°C
| Reaction | Initial Rate (ΔAbs/min) |
| Enzymatic Reaction | 0.050 |
| Substrate Blank | 0.012 |
Corrected Rate: 0.050 - 0.012 = 0.038 ΔAbs/min
Visualizations
Caption: Experimental workflow for correcting for non-enzymatic hydrolysis.
Caption: Logical relationship for calculating the corrected enzymatic rate.
References
Dealing with low signal-to-noise ratio in a pNA-based assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratios in p-nitroaniline (pNA)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a pNA-based assay and how does it work?
A pNA-based assay is a colorimetric method used to detect and quantify the activity of enzymes, particularly proteases. The principle relies on a synthetic substrate consisting of a specific peptide or molecule covalently linked to p-nitroaniline (pNA). When the enzyme of interest is active, it cleaves the bond, releasing the pNA molecule. Free pNA has a distinct yellow color and a maximum absorbance at a specific wavelength (typically around 405-410 nm), which can be measured with a spectrophotometer or microplate reader. The intensity of the yellow color is directly proportional to the enzyme's activity.
Q2: What is the "signal-to-noise" ratio in the context of a pNA assay?
The signal-to-noise (S/N) ratio is a critical measure of assay performance and sensitivity.[1]
-
Signal: The absorbance generated by the enzymatic reaction in the presence of your sample (e.g., the active enzyme).
-
Noise (or Background): The absorbance measured in control wells that do not contain the active enzyme (e.g., a "no-enzyme" control or a "buffer-only" blank). This background signal can be caused by non-specific reactions, substrate instability, or contaminated reagents.[2][3]
A low S/N ratio indicates that the background noise is high relative to the specific signal, which can mask true results and reduce the sensitivity of the assay.[4]
Q3: My pNA substrate solution is yellow before I even start the assay. What does this mean?
This indicates premature cleavage of the pNA substrate, a phenomenon known as auto-hydrolysis or abiotic hydrolysis.[5] This can be caused by:
-
Instability in aqueous solution: Some pNA-linked substrates are inherently unstable in aqueous buffers, especially at non-optimal pH or temperature.[6][7]
-
Contamination: The substrate or buffer may be contaminated with a substance that cleaves the pNA group.
-
Improper Storage: Storing the substrate under incorrect conditions (e.g., exposure to light, wrong temperature) can lead to degradation.[8]
A yellowed substrate solution will lead to high background and a poor signal-to-noise ratio. It is recommended to always prepare fresh substrate solution before use.[9]
Q4: What are the most common causes of a low signal-to-noise ratio?
The most frequent causes fall into two categories:
-
High Background Signal:
-
Weak or No Signal:
Visualizing the pNA Assay Principle and Troubleshooting Logic
The following diagrams illustrate the fundamental reaction pathway of a pNA assay and a logical workflow for diagnosing signal-to-noise issues.
Caption: The basic principle of a pNA-based enzymatic assay.
Caption: A logical flowchart for troubleshooting low S/N ratio.
Troubleshooting Guide 1: High Background Signal
High background noise is often caused by insufficient washing or non-specific binding. This guide provides a systematic approach to identify and resolve the source of the high background.
Experiment 1: Optimizing Wash Steps
Insufficient washing can leave unbound reagents in the wells, leading to a high background signal.[10][11] This protocol helps determine the optimal number of washes and the effect of detergent in the wash buffer.
Caption: Example plate setup for optimizing wash buffer and cycles.
-
Prepare Reagents: Prepare two wash buffers: one standard buffer (e.g., PBS or Tris-buffered saline) and a second buffer containing a mild detergent (e.g., 0.05% Tween-20).[7]
-
Plate Setup: Use a 96-well microplate. Designate rows for "No Enzyme" (background) and "With Enzyme" (signal) controls. Designate columns for different wash conditions as shown in the diagram above. Run each condition in triplicate.
-
Assay Procedure: Run your standard pNA assay. When you reach the wash steps, apply the different conditions to the designated wells.
-
Data Collection: Read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Analysis: Calculate the average absorbance for the signal (With Enzyme) and background (No Enzyme) wells for each condition. Calculate the Signal-to-Noise (S/N) ratio by dividing the average signal by the average background.
| Wash Condition | Detergent (Tween-20) | Avg. Background (Abs) | Avg. Signal (Abs) | Signal-to-Noise Ratio (S/N) |
| 3 Washes | None | 0.350 | 0.850 | 2.4 |
| 0.05% | 0.150 | 0.830 | 5.5 | |
| 5 Washes | None | 0.280 | 0.840 | 3.0 |
| 0.05% | 0.080 | 0.825 | 10.3 | |
| 7 Washes | None | 0.275 | 0.835 | 3.0 |
| 0.05% | 0.078 | 0.750 | 9.6 |
Troubleshooting Guide 2: Low or No Signal
A weak or absent signal suggests a problem with one of the core reaction components or conditions.
Experiment 2: Optimizing Incubation Time
The enzymatic reaction is time-dependent. Insufficient incubation can lead to a low signal because not enough pNA has been released to detect. Conversely, excessively long incubation can sometimes increase background noise.[11]
-
Plate Setup: Prepare a 96-well plate with your standard assay setup, including "No Enzyme" background controls and "With Enzyme" sample wells. Prepare enough identical wells to accommodate multiple reading time points.
-
Initiate Reaction: Add the final reagent (typically the enzyme or substrate) to all wells simultaneously to start the reaction.
-
Kinetic Reading: If your plate reader has a kinetic reading mode, set it to take absorbance readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Manual Reading: If you do not have a kinetic reader, read the entire plate at different time points (e.g., 5, 10, 20, 30, 45, and 60 minutes).
-
Data Analysis: Plot the absorbance values for both signal and background wells against time. Calculate the S/N ratio at each time point.
| Incubation Time (min) | Avg. Background (Abs) | Avg. Signal (Abs) | Signal-to-Noise Ratio (S/N) |
| 5 | 0.055 | 0.150 | 2.7 |
| 10 | 0.058 | 0.280 | 4.8 |
| 20 | 0.060 | 0.550 | 9.2 |
| 30 | 0.065 | 0.850 | 13.1 |
| 45 | 0.075 | 0.980 | 13.0 |
| 60 | 0.090 | 1.050 | 11.7 |
References
- 1. Maximizing signal-to-noise ratio in the random mutation capture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Variability in the stability of DNA-peptide nucleic acid (PNA) single-base mismatched duplexes: real-time hybridization during affinity electrophoresis in PNA-containing gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 10. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
- 12. protocolsandsolutions.com [protocolsandsolutions.com]
- 13. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
Effect of pH and temperature on Suc-Leu-Leu-Val-Tyr-pNA assay performance
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Suc-Leu-Leu-Val-Tyr-pNA chymotrypsin assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for the chymotrypsin assay using this compound?
A1: The optimal pH for chymotrypsin activity is generally in the neutral to slightly alkaline range. For the hydrolysis of this compound, the optimal pH is typically between 7.5 and 8.5.[1] Activity can significantly decrease at a pH below 6.0.[1] For bovine chymotrypsin, the optimal pH is approximately 7.8.[2] It is crucial to maintain a stable pH during the assay, as fluctuations can impact enzyme activity. The catalytic activity of chymotrypsin is dependent on the ionization state of key amino acid residues in the active site, specifically the catalytic triad (Histidine-57, Aspartate-102, and Serine-195). Histidine-57 acts as a general base, and its protonation at acidic pH can abolish catalytic activity.[3][4]
Q2: My enzyme activity is lower than expected. What are the potential causes related to pH?
A2: Low enzyme activity can stem from several pH-related issues:
-
Suboptimal Buffer pH: Ensure your assay buffer is prepared correctly and the pH is verified with a calibrated pH meter. The optimal pH for chymotrypsin is typically around 7.8-8.3.[2][5]
-
Acidic Sample/Compound pH: If your sample or test compound is dissolved in an acidic solution, it may lower the final pH of the reaction mixture, thereby reducing enzyme activity. Consider a buffer with higher buffering capacity or adjusting the sample's pH before adding it to the assay.
-
Improper Enzyme Storage: Chymotrypsin should be stored at a low pH (e.g., in 1 mM HCl) to prevent autolysis.[2] Storing the enzyme at a neutral or alkaline pH for extended periods can lead to self-digestion and loss of activity.
Q3: What is the optimal temperature for this assay?
A3: The optimal temperature for bovine chymotrypsin is around 50°C.[2] However, for routine assays, a standard temperature of 25°C or 37°C is often used to ensure stability and consistency.[5][6][7] It is important to note that enzyme stability decreases at higher temperatures. For instance, chymotrypsin activity can remain intact after a 30-minute incubation at 40°C, but significant inactivation can occur at temperatures between 60-70°C.[8][9]
Q4: I am observing inconsistent results between wells. Could temperature be a factor?
A4: Yes, temperature fluctuations across the microplate can lead to variability. This is often referred to as an "edge effect," where wells on the outer edges of the plate experience different temperatures than the inner wells. To mitigate this, ensure the plate is properly equilibrated to the assay temperature before adding reagents. Using a temperature-controlled plate reader or incubator is highly recommended.[10]
Q5: What should I do if I see high background signal in my no-enzyme control wells?
A5: High background signal can be caused by the spontaneous hydrolysis of the this compound substrate. This can be influenced by:
-
High pH: The rate of spontaneous hydrolysis of p-nitroanilide substrates can increase at a more alkaline pH. Ensure your buffer pH is not excessively high.
-
High Temperature: Elevated temperatures can also increase the rate of non-enzymatic substrate breakdown.
-
Contaminated Reagents: Check your buffer and substrate solutions for any contamination that might contribute to the background signal.
Q6: Can I run this assay in kinetic mode?
A6: Yes, a kinetic assay is the recommended method.[6][11] Measuring the absorbance at multiple time points allows you to ensure the reaction is in the linear phase and provides a more accurate determination of the initial reaction velocity.
Data Summary
Table 1: Effect of pH on Chymotrypsin Activity
| pH Range | Effect on Activity | Reference |
| < 6.0 | Significantly inhibited activity | [1] |
| 7.0 - 8.0 | Optimal range for some chymotrypsins | [12] |
| 7.5 - 8.5 | Optimal range for rabbitfish chymotrypsin | [1] |
| 7.8 | Optimal for bovine α-chymotrypsin | [2] |
| 8.0 | Optimal for chymotrypsin-catalyzed hydrolysis | [13] |
| 8.3 | Recommended for assay with MeO-Suc-Arg-Pro-Tyr-pNA | [5] |
| > 9.0 | Decreased activity | [14] |
Table 2: Effect of Temperature on Chymotrypsin Activity
| Temperature | Effect on Activity | Reference |
| 25°C | Commonly used standard assay temperature | [6][7] |
| 37°C | Commonly used standard assay temperature | [5] |
| 40°C | Activity remains stable for at least 30 minutes | [9] |
| 50°C | Optimal temperature for bovine chymotrypsin | [2] |
| 55°C | Optimal temperature for a specific lobster chymotrypsin | [12] |
| 60-70°C | Inactivation of the enzyme occurs | [8] |
Experimental Protocols
Protocol for Determining Optimal pH
-
Prepare a series of buffers: Prepare a range of buffers (e.g., phosphate, Tris-HCl) with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Prepare reaction mixtures: In separate wells of a 96-well plate, add the buffer of a specific pH, the this compound substrate, and your sample containing chymotrypsin.
-
Initiate the reaction: Add a fixed concentration of chymotrypsin to each well to start the reaction.
-
Monitor absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm kinetically at a constant temperature (e.g., 25°C or 37°C).
-
Calculate reaction rates: Determine the initial reaction velocity (V₀) for each pH value from the linear portion of the absorbance vs. time curve.
-
Plot the data: Plot the reaction rate (V₀) as a function of pH to identify the optimal pH at which the enzyme exhibits maximum activity.
Protocol for Determining Optimal Temperature
-
Prepare the reaction mixture: Prepare a master mix containing the optimal pH buffer, the this compound substrate, and your sample.
-
Set up temperature points: Set a temperature-controlled microplate reader or water baths to a range of temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 50°C, 55°C, 60°C).
-
Equilibrate reagents: Pre-incubate the reaction mixture and the enzyme solution separately at each of the desired temperatures for 5-10 minutes.
-
Initiate the reaction: Add the pre-warmed enzyme to the pre-warmed reaction mixture.
-
Monitor absorbance: Immediately measure the absorbance at 405 nm kinetically.
-
Calculate reaction rates: Determine the initial reaction velocity (V₀) for each temperature.
-
Plot the data: Plot the reaction rate (V₀) as a function of temperature to determine the optimal temperature for the assay.
Visualizations
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Caption: General workflow for the chymotrypsin activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Chymotrypsin [sigmaaldrich.com]
- 3. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. coachrom.com [coachrom.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Effect of low and high temperatures on chymotrypsin from Atlantic cod (Gadus morhua L.); comparison with bovine alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. abcam.cn [abcam.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Conformation and activity of chymotrypsin: the pH-dependent, substrate-induced proton uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Suc-Leu-Leu-Val-Tyr-pNA in assay buffer
Welcome to the technical support center for the chromogenic chymotrypsin substrate, Suc-Leu-Leu-Val-Tyr-pNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve issues with substrate precipitation in your assay buffer, ensuring reliable and reproducible results in your research.
Troubleshooting Guide: Preventing Substrate Precipitation
Precipitation of this compound in your assay buffer can lead to inaccurate and inconsistent results. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly when preparing the stock solution. What should I do?
A1: this compound has limited solubility in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1] We recommend preparing a concentrated stock solution in 100% DMSO. If you still observe incomplete dissolution, gentle warming in a water bath up to 50°C can aid in solubilization.[1] Always vortex the solution thoroughly after warming.
Q2: I observe precipitation immediately after adding the substrate stock solution to my assay buffer. What is causing this?
A2: This is likely due to the low solubility of the substrate in the aqueous assay buffer. Several factors can contribute to this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain substrate solubility, but not too high to inhibit the enzyme. A final DMSO concentration of 1-5% (v/v) is generally well-tolerated by chymotrypsin and helps keep the substrate in solution. However, it's known that increasing DMSO concentrations can lead to a decrease in the enzyme's turnover number.[2][3]
-
Buffer pH: The optimal pH for chymotrypsin activity is typically between 7.8 and 8.3.[4][5] Operating within this range can also influence substrate solubility.
-
Order of Addition: Always add the substrate stock solution to the assay buffer last, just before initiating the reaction. It is also recommended to add the substrate to a pre-warmed buffer if the assay is performed at an elevated temperature.
Q3: Can the composition of my assay buffer affect substrate solubility?
A3: Yes, the components of your assay buffer can significantly impact the solubility of this compound.
-
Ionic Strength: While some salts are necessary for enzyme activity, very high salt concentrations can sometimes decrease the solubility of hydrophobic peptides.
-
Additives: Consider the inclusion of additives to enhance solubility. However, always validate their compatibility with your enzyme, as some additives can act as inhibitors.
-
Calcium Chloride: The addition of CaCl₂ (typically around 10 mM) can help stabilize chymotrypsin, but its effect on the solubility of this specific substrate should be empirically tested if precipitation persists.[4]
Q4: How should I store my this compound stock solution to prevent precipitation over time?
A4: For long-term storage, we recommend aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C or -80°C.[1] This prevents repeated freeze-thaw cycles, which can lead to substrate degradation and precipitation.[1] Before use, thaw the aliquot completely and vortex to ensure homogeneity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the recommended procedure for preparing a stable, concentrated stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath
Procedure:
-
Bring the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of substrate and transfer it to a suitable tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 20-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the substrate is not fully dissolved, place the tube in a 50°C water bath for 5-10 minutes.[1]
-
Remove the tube from the water bath and vortex again until the solution is clear.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of Assay Working Solution
This protocol outlines the steps to prepare the final assay solution, minimizing the risk of substrate precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Assay buffer (see Table 2 for examples)
-
Enzyme solution
-
Microplate or cuvettes
Procedure:
-
Prepare the assay buffer and bring it to the desired reaction temperature.
-
Add all other reaction components (e.g., enzyme, inhibitors, cofactors) to the assay buffer and mix well.
-
Just before starting the assay, add the required volume of the this compound stock solution to the assay buffer to achieve the final desired substrate concentration.
-
Immediately mix the solution thoroughly but gently to ensure homogeneity without introducing air bubbles.
-
Initiate the reaction by adding the final component (e.g., enzyme or substrate) and start the measurement.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommended Use |
| Water | Poor | Not recommended for stock solutions |
| PBS (pH 7.4) | Very Poor | Not recommended for stock solutions |
| DMSO | Good | Recommended for stock solutions [1] |
| Ethanol | Limited | May be used with caution, but DMSO is preferred |
| Methanol | Limited | May be used with caution, but DMSO is preferred |
Table 2: Recommended Assay Buffer Compositions
| Buffer Component | Concentration | Purpose | Reference |
| Tris-HCl | 50-100 mM | Buffering agent | [1][4][5] |
| pH | 7.8 - 8.3 | Optimal for chymotrypsin activity | [4][5] |
| CaCl₂ | 10 mM | Chymotrypsin stabilization | [4] |
| DMSO | 1-5% (v/v) | Aid substrate solubility | [2] |
References
- 1. ubpbio.com [ubpbio.com]
- 2. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coachrom.com [coachrom.com]
Technical Support Center: Interference of Reducing Agents in p-Nitroaniline Detection
Welcome to the technical support center for troubleshooting issues related to the detection of p-nitroaniline (p-NA) in the presence of reducing agents. This guide is designed for researchers, scientists, and drug development professionals who may encounter interference in their assays.
Frequently Asked Questions (FAQs)
Q1: What is p-nitroaniline (p-NA) and why is it used in our assays?
A1: p-Nitroaniline is a chromogenic compound that is yellow in solution. In many biochemical assays, such as those for proteases and glycosidases, a synthetic substrate is used that consists of a specific peptide or sugar molecule linked to p-NA. When the enzyme of interest cleaves this bond, free p-NA is released. The amount of p-NA produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance of light, typically at or near 405 nm.[1]
Q2: What are reducing agents and why are they present in my samples?
A2: Reducing agents are chemicals that donate electrons to other molecules in a redox reaction. In biological assays, reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME) are often included to maintain the activity of enzymes by preventing the oxidation of their cysteine residues and to prevent protein aggregation.[2][3]
Q3: How can reducing agents interfere with the detection of p-nitroaniline?
A3: Reducing agents can interfere with p-nitroaniline detection in two primary ways:
-
Chemical Reduction of p-Nitroaniline: Strong reducing agents can chemically reduce the nitro group (-NO2) of p-nitroaniline to an amino group (-NH2), forming p-phenylenediamine. This conversion leads to a loss of the yellow color, as p-phenylenediamine does not absorb light in the same way as p-nitroaniline, resulting in an underestimation of the true p-NA concentration.[4][5]
-
Interference with Assay Components: Some reducing agents can directly interact with other components of the assay, such as the substrate or coupling reagents in more complex detection systems, potentially leading to inaccurate results.
Q4: What are the common signs of reducing agent interference in my p-nitroaniline assay?
A4: Common signs include:
-
Lower than expected absorbance readings.
-
Non-linear reaction kinetics.
-
High background signal in blank or control wells containing the reducing agent.
-
Inconsistent results between replicates.
Q5: Can I use a simple blank to correct for this interference?
A5: While a simple blank containing the buffer and the reducing agent is a good starting point, it may not fully account for the interference. The rate of p-nitroaniline reduction by the reducing agent can be influenced by other components in the reaction mixture and the incubation time. Therefore, a more comprehensive approach is often necessary.
Troubleshooting Guides
Issue 1: Lower than Expected Absorbance Readings
Possible Cause: The reducing agent in your sample is chemically reducing the p-nitroaniline product, leading to a decrease in the yellow color and thus lower absorbance.
Troubleshooting Steps:
-
Confirm Interference: Run a control experiment by adding a known concentration of a p-nitroaniline standard to your assay buffer with and without the reducing agent. Incubate for the same duration as your actual experiment and measure the absorbance. A significantly lower absorbance in the presence of the reducing agent confirms interference.
-
Reduce Concentration of Reducing Agent: If possible, lower the concentration of the reducing agent to the minimum required to maintain enzyme activity.
-
Alternative Reducing Agents: Consider using a less potent reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reducing agent that is generally more stable and may have less interference in certain colorimetric assays compared to thiol-based agents like DTT and BME.[3]
-
Time-Course Experiment: If the reduction of p-NA by the reducing agent is slow, you may be able to minimize its effect by shortening the assay incubation time.
Issue 2: High Background Signal in Control Wells
Possible Cause: The reducing agent itself or its reaction products might be absorbing light at the detection wavelength of p-nitroaniline. Oxidized DTT, for instance, exhibits a strong absorbance peak around 280 nm, which might have some tailing into the visible spectrum at high concentrations.[6][7]
Troubleshooting Steps:
-
Measure Spectrum of Reducing Agent: Scan the absorbance spectrum of your assay buffer containing the reducing agent across a range of wavelengths (e.g., 300-500 nm) to see if it has any inherent absorbance at your detection wavelength.
-
Use Appropriate Blanks: Ensure your blank controls contain all reaction components except the enzyme or substrate to accurately account for any background absorbance from the reducing agent and other buffer components.
-
Optimize Wavelength: While p-nitroaniline has a primary absorbance peak around 380 nm, measurements are often taken at 405 nm or 410 nm to minimize interference from the substrate. Check if a slight shift in the detection wavelength can reduce the background from the reducing agent without significantly compromising the signal from p-nitroaniline.
Quantitative Data
The extent of interference is dependent on the specific reducing agent, its concentration, the pH of the assay buffer, and the incubation time and temperature. Below is a table summarizing the molar extinction coefficients of p-nitroaniline at different wavelengths, which is crucial for calculating the concentration of the product. Note that these values can be affected by the solution composition.[8][9]
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 380 | 13,500 | |
| 400 | 12,300 | |
| 405 | 9,500 | |
| 410 | 8,800 | [10] |
Experimental Protocols
Protocol for Quantifying Reducing Agent Interference
This protocol allows you to determine the extent to which a reducing agent is affecting your p-nitroaniline measurements.
Materials:
-
p-Nitroaniline standard solution (e.g., 1 mM in DMSO)
-
Your complete assay buffer
-
The reducing agent you are using (e.g., DTT, β-mercaptoethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a p-Nitroaniline Dilution Series: Prepare a series of dilutions of the p-nitroaniline standard in your assay buffer to create a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Set up Experimental and Control Wells:
-
Control Wells: In a set of wells, add your p-nitroaniline dilutions to the assay buffer without the reducing agent.
-
Experimental Wells: In a parallel set of wells, add your p-nitroaniline dilutions to the assay buffer that contains your working concentration of the reducing agent.
-
-
Incubate: Incubate the microplate at your standard assay temperature for the same duration as your typical experiment.
-
Measure Absorbance: Read the absorbance of all wells at 405 nm.
-
Analyze Data:
-
Plot the standard curve for the control wells (absorbance vs. p-NA concentration).
-
On the same graph, plot the absorbance values for the experimental wells.
-
Compare the slopes of the two lines. A lower slope for the experimental wells indicates interference from the reducing agent. The percentage of signal loss can be calculated from the difference in slopes.
-
Visualizations
Logical Workflow for Troubleshooting Interference
Caption: A flowchart outlining the logical steps to identify and mitigate interference from reducing agents in p-nitroaniline detection assays.
Proposed Mechanism of Interference
Caption: A diagram illustrating the proposed chemical reduction of p-nitroaniline by a reducing agent, leading to a loss of color and signal.
Experimental Workflow for Quantifying Interference
Caption: A step-by-step workflow for an experiment to quantify the level of interference caused by a reducing agent on p-nitroaniline detection.
References
- 1. mdpi.com [mdpi.com]
- 2. agscientific.com [agscientific.com]
- 3. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical review on the chemical reduction of nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 7. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing inhibitor interference in Suc-Leu-Leu-Val-Tyr-pNA assays
Welcome to the technical support center for Suc-Leu-Leu-Val-Tyr-pNA based assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize inhibitor interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what is it used for?
The Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-LLVY-pNA) is a chromogenic peptide substrate used to measure the chymotrypsin-like (ChT-L) activity of proteases, most notably the 20S proteasome.[1][2] Upon cleavage by the protease at the C-terminus of the tyrosine residue, p-nitroaniline (pNA) is released, which is a yellow chromophore that can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm.[3] This assay is widely used for screening potential protease inhibitors.
Q2: My potential inhibitor shows high activity. How can I be sure it's a true inhibitor and not an artifact?
High activity from a test compound could indicate true inhibition, but it is crucial to rule out assay interference. False positives can arise from several sources, including:
-
Compound precipitation: The compound may precipitate in the assay buffer, causing light scattering that is misread as absorbance.
-
Compound absorbance: The compound itself may absorb light at the same wavelength as pNA (405-410 nm).
-
Reactivity with assay components: The compound may react directly with the substrate or other buffer components.
-
Enzyme denaturation: The compound may be a non-specific denaturant of the enzyme.
To address these, it is essential to perform a series of control experiments.
Q3: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?
Pan-Assay Interference Compounds (PAINS) are chemical structures that tend to show activity in a wide range of biochemical assays through non-specific mechanisms.[4] These compounds are frequent hitters in high-throughput screening and can lead to false positives.[2][4] Some common PAINS substructures include rhodanines, catechols, and quinones.[4] It is advisable to use computational tools or databases to screen your compound library for known PAINS substructures before starting a screening campaign.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and minimizing interference in your this compound assay.
Issue 1: High Absorbance Signal in the Presence of the Test Compound
If you observe a high absorbance signal that suggests inhibition, follow this workflow to determine if it is a true inhibitory effect.
Caption: Troubleshooting workflow for high absorbance signals.
Issue 2: Irreproducible Results or Poor Z' Factor
Inconsistent results can be due to a variety of factors, from reagent stability to inhibitor characteristics.
-
Enzyme Stability: Proteases like chymotrypsin can undergo autodigestion. To prevent this, prepare and store the enzyme under appropriate conditions, such as at -80°C in an acidic buffer (e.g., 1 mM HCl, pH 3.0), and add stabilizers like 2 mM CaCl₂.[5]
-
Inhibitor Solubility: Ensure your test compounds are fully dissolved in the assay buffer. Poor solubility can lead to precipitation and inconsistent results. It is recommended to check the solubility of your compounds in the final assay buffer concentration.
-
DMSO Concentration: If using DMSO to dissolve your compounds, keep the final concentration consistent across all wells and as low as possible (typically not exceeding 1%) as it can affect enzyme activity.[6]
Experimental Protocols
Here are detailed protocols for key control experiments to validate your results.
Protocol 1: Assessing Compound Interference with Absorbance Reading
Objective: To determine if the test compound absorbs light at 405-410 nm or precipitates in the assay buffer.
Methodology:
-
Prepare a solution of the test compound in the assay buffer at the final concentration used in the assay.
-
In a 96-well plate, add the compound solution to several wells.
-
Add assay buffer alone to control wells.
-
Read the absorbance at 405-410 nm.
-
Interpretation: A high absorbance reading in the wells containing the compound compared to the buffer-only wells indicates color interference or precipitation.
Protocol 2: Checking for Direct Compound-Substrate Interaction
Objective: To determine if the test compound reacts directly with the this compound substrate.
Methodology:
-
Prepare a reaction mixture containing the assay buffer, the this compound substrate, and the test compound at their final assay concentrations.
-
Do not add the enzyme.
-
Incubate the mixture for the same duration as your standard assay.
-
Measure the absorbance at 405-410 nm.
-
Interpretation: An increase in absorbance over time in the absence of the enzyme suggests a direct reaction between the compound and the substrate, leading to a false positive result.
Protocol 3: Evaluating Time-Dependent Inhibition
Objective: To determine if the inhibitory effect of the compound is time-dependent, which can suggest a covalent or slow-binding mechanism, but also non-specific denaturation.
Methodology:
-
Prepare a mixture of the enzyme and the test compound in the assay buffer.
-
Pre-incubate this mixture for varying periods (e.g., 0, 15, 30, and 60 minutes).
-
Initiate the reaction by adding the this compound substrate.
-
Measure the reaction rate for each pre-incubation time.
-
Interpretation: A progressive decrease in enzyme activity with longer pre-incubation times indicates time-dependent inhibition.[6]
Quantitative Data Summary
When screening for inhibitors, it is crucial to quantify their potency. The half-maximal inhibitory concentration (IC₅₀) is a common metric.
| Compound | Target | Substrate | IC₅₀ (µM) | Reference |
| CTMA 21 | Human 20S Proteasome (β5 subunit) | Suc-Leu-Leu-Val-Tyr-AMC | 13.6 ± 1.1 | [2] |
| CTMA 22 | Human 20S Proteasome (β5 subunit) | Suc-Leu-Leu-Val-Tyr-AMC | 14.1 ± 0.7 | [2] |
Note: The substrate in the reference is the fluorogenic Suc-LLVY-AMC, which is mechanistically similar to Suc-LLVY-pNA.
Logical Relationships in Assay Design
The following diagram illustrates the key components and their interactions in a typical this compound inhibitor screening assay.
Caption: Logical flow of the Suc-LLVY-pNA protease assay.
References
- 1. 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Chymotrypsin Activity Assay Using Suc-Leu-Leu-Val-Tyr-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chymotrypsin activity assay utilizing the chromogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA). The performance of this assay is compared with alternative substrates, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Chymotrypsin and its Activity Assays
Chymotrypsin is a serine protease that plays a crucial role in protein digestion by hydrolyzing peptide bonds, primarily at the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. The enzymatic activity of chymotrypsin is a key parameter in various research and development areas, including drug discovery, where it is often studied to screen for potential inhibitors.
The activity of chymotrypsin is commonly measured using chromogenic or fluorogenic substrates. Upon cleavage by the enzyme, these substrates release a colored or fluorescent molecule, the concentration of which can be quantified spectrophotometrically or fluorometrically, respectively. The rate of product formation is directly proportional to the enzyme's activity.
This guide focuses on the validation of a chymotrypsin assay using the specific chromogenic substrate this compound. This substrate is cleaved by chymotrypsin after the tyrosine residue, releasing p-nitroaniline (pNA), a yellow-colored product that can be measured at 405 nm.
Experimental Protocols
A detailed protocol for determining chymotrypsin activity is essential for reproducibility and accurate comparison of results. Below is a generalized protocol for a chymotrypsin activity assay using a chromogenic p-nitroanilide substrate, which can be adapted for this compound.
General Protocol for Chymotrypsin Activity Assay with a p-Nitroanilide Substrate
Materials:
-
Chymotrypsin solution (e.g., from bovine pancreas) of known concentration
-
Chromogenic substrate solution (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO or DMF)
-
Assay buffer: e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl2[1]
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).
-
Prepare a stock solution of the chymotrypsin substrate. The final concentration in the assay will need to be optimized based on the Km value.
-
Prepare a series of dilutions of the chymotrypsin enzyme in cold assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add a specific volume of the assay buffer.
-
Add the chymotrypsin enzyme solution to the wells.
-
Include control wells containing only the assay buffer and substrate (no enzyme) to measure the rate of non-enzymatic substrate hydrolysis.
-
Include blank wells containing only the assay buffer and enzyme to correct for any background absorbance.
-
-
Initiate the Reaction:
-
To initiate the enzymatic reaction, add the substrate solution to each well.
-
Mix the contents of the wells thoroughly, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each chymotrypsin concentration, plot the absorbance at 405 nm against time.
-
The initial velocity (V₀) of the reaction is determined from the linear portion of this curve.
-
The rate of p-nitroaniline release can be calculated using the Beer-Lambert law (ε for p-nitroaniline is typically ~8,800 M⁻¹cm⁻¹ at 405 nm).
-
Plot the initial velocities against the substrate concentrations to determine the Michaelis-Menten kinetic parameters, Km and Vmax.
-
Performance Comparison of Chymotrypsin Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and overall performance of a chymotrypsin activity assay. Below is a comparison of this compound with other commonly used chromogenic and fluorogenic substrates. Note: Specific kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
| Substrate | Type | Detection Wavelength (nm) | Km (mM) | Vmax (relative) | Reference |
| This compound | Chromogenic | 405 | Data not available | - | |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Chromogenic | 405 | ~0.08 | High | [2] |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Chromogenic (UV) | 256 | ~0.1 | Moderate | [3] |
| N-Benzoyl-L-Tyrosine p-nitroanilide (BTpNA) | Chromogenic | 405 | ~0.02 | High | [4] |
| Suc-Leu-Leu-Val-Tyr-AMC | Fluorogenic | Ex: 380 / Em: 460 | 0.05 | High | [1] |
Visualizing the Assay Principle and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Chymotrypsin Catalytic Mechanism
The catalytic activity of chymotrypsin involves a "ping-pong" mechanism with a catalytic triad of serine, histidine, and aspartate residues in the active site.
Caption: The catalytic cycle of chymotrypsin showing the formation of the acyl-enzyme intermediate.
Experimental Workflow for Chymotrypsin Activity Assay
The following diagram illustrates the key steps involved in performing a chymotrypsin activity assay in a laboratory setting.
Caption: A streamlined workflow for conducting a chymotrypsin kinetic assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Selecting the Right Tool for Proteasome Chymotrypsin-Like Activity Assays - Suc-Leu-Leu-Val-Tyr-pNA versus Suc-LLVY-AMC
For researchers in cellular biology, drug discovery, and proteomics, the accurate measurement of proteasome activity is a critical experimental need. The 26S proteasome, a multi-catalytic enzyme complex, is central to cellular protein homeostasis, and its chymotrypsin-like activity is a key indicator of its overall function. The choice of substrate for these assays is paramount, with two of the most common being the colorimetric substrate Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA) and the fluorogenic substrate Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC). This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the optimal substrate for their experimental needs.
Fundamental Principles and Detection Methods
The core difference between these two substrates lies in the reporter molecule released upon cleavage by the proteasome.
-
This compound is a colorimetric substrate. Enzymatic cleavage liberates p-nitroaniline (pNA), a chromophore that can be quantified by measuring its absorbance at 405 nm. This method is straightforward and requires a standard spectrophotometer or microplate reader.
-
Suc-LLVY-AMC is a fluorogenic substrate. Proteasomal activity releases 7-amino-4-methylcoumarin (AMC), a fluorescent molecule. The resulting fluorescence is measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, necessitating a fluorometer. This fluorescence-based detection generally offers significantly higher sensitivity compared to colorimetric assays.
Data Presentation: A Comparative Overview
The choice of substrate directly impacts assay sensitivity and the kinetic parameters of the enzymatic reaction. While direct, side-by-side comparative studies detailing the kinetic constants for both substrates are not extensively published, we can compile the available data and general performance characteristics.
| Feature | Suc-LLVY-AMC (Fluorogenic) | This compound (Colorimetric) |
| Detection Method | Fluorescence | Absorbance |
| Reporter Group | 7-amino-4-methylcoumarin (AMC) | p-nitroaniline (pNA) |
| Wavelength | Ex: ~380 nm / Em: ~460 nm | 405 nm |
| Relative Sensitivity | High | Moderate to Low |
| Instrumentation | Fluorometer/Fluorescent Plate Reader | Spectrophotometer/Plate Reader |
| Typical Working Conc. | 20-200 µM | Generally higher concentrations may be required |
| Interference | Compound autofluorescence | Compound absorbance at 405 nm |
Experimental Performance and Kinetic Parameters
Fluorogenic assays using Suc-LLVY-AMC are generally more sensitive, allowing for the detection of lower levels of proteasome activity. This is particularly advantageous when working with limited sample material or cell lysates where proteasome concentrations may be low.
Published kinetic data for the chymotrypsin-like activity of the 20S proteasome using Suc-LLVY-AMC shows a Michaelis-Menten constant (Km) in the range of 18 µM to 30 µM . A lower Km value indicates a higher affinity of the enzyme for the substrate.
While specific Km and Vmax values for This compound with purified proteasome are not as readily available in the literature, colorimetric assays, in general, are less sensitive than fluorometric assays. This implies that a higher concentration of the pNA substrate and/or enzyme may be required to achieve a detectable signal, which can sometimes be a limitation.
Experimental Protocols
Below are detailed methodologies for performing proteasome activity assays using both substrates.
Protocol for Proteasome Activity Assay using Suc-LLVY-AMC
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Substrate Stock : 10 mM Suc-LLVY-AMC in DMSO. Store at -20°C.
-
Proteasome Sample : Purified 20S or 26S proteasome, or cell lysate.
-
-
Assay Procedure :
-
In a black 96-well plate, add 50 µL of the proteasome sample diluted in assay buffer.
-
To initiate the reaction, add 50 µL of Suc-LLVY-AMC diluted in assay buffer to a final concentration of 50-100 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the increase in fluorescence (Ex: 380 nm, Em: 460 nm) kinetically over 30-60 minutes, taking readings every 1-2 minutes.
-
The rate of the reaction (change in fluorescence units per minute) is proportional to the proteasome activity.
-
Representative Protocol for Proteasome Activity Assay using this compound
-
Reagent Preparation :
-
Assay Buffer : 50 mM HEPES (pH 7.8), 10 mM KCl, 0.5 mM EDTA.
-
Substrate Stock : 20 mM this compound in DMSO. Store at -20°C.
-
Proteasome Sample : Purified 20S or 26S proteasome, or cell lysate.
-
-
Assay Procedure :
-
In a clear 96-well plate, add 100 µL of the proteasome sample diluted in assay buffer.
-
Add this compound to a final concentration of 100-200 µM to start the reaction.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points (e.g., every 10 minutes for 1-2 hours) using a microplate reader.
-
The rate of pNA release is determined from the linear portion of the absorbance versus time plot.
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams outline the signaling pathways and experimental workflows.
Caption: Enzymatic cleavage of substrates by the proteasome.
Caption: General experimental workflow for proteasome activity assays.
Caption: Decision guide for substrate selection.
Conclusion and Recommendations
The selection between this compound and Suc-LLVY-AMC should be guided by the specific requirements of the experiment:
-
For high-throughput screening (HTS) , studies involving low concentrations of proteasome , or when maximal sensitivity is required, Suc-LLVY-AMC is the unequivocally superior choice. Its fluorescent readout provides the necessary dynamic range and sensitivity to detect subtle changes in enzyme activity.
A Comparative Guide to Chymotrypsin-Like Protease Activity Assays: Focus on Suc-Leu-Leu-Val-Tyr-pNA
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of chymotrypsin-like protease activity is crucial for understanding various physiological processes and for the development of therapeutic inhibitors. The Suc-Leu-Leu-Val-Tyr-pNA (Suc-LLVY-pNA) assay is a widely used method for this purpose. This guide provides a detailed comparison of the Suc-LLVY-pNA assay with its common alternatives, supported by experimental protocols and performance data.
The chymotrypsin-like activity of the proteasome is a key target in drug discovery, particularly in oncology and inflammatory diseases. The Suc-Leu-Leu-Val-Tyr peptide sequence is a specific substrate for this enzymatic activity. When this peptide is conjugated to a reporter molecule, its cleavage can be monitored to quantify enzyme activity. This guide focuses on the colorimetric assay using p-nitroanilide (pNA) and compares it with fluorometric and luminescent alternatives.
Comparison of Assay Performance
The choice of assay for measuring chymotrypsin-like activity depends on the specific requirements of the experiment, such as sensitivity, throughput, and cost. Below is a summary of the key performance characteristics of the colorimetric (pNA), fluorometric (AMC), and luminescent (luciferin) assays based on the Suc-LLVY substrate.
| Parameter | Suc-LLVY-pNA (Colorimetric) | Suc-LLVY-AMC (Fluorometric) | Suc-LLVY-luciferin (Luminescent) |
| Principle | Absorbance of released p-nitroanilide (pNA) at 405 nm | Fluorescence of released 7-amino-4-methylcoumarin (AMC) at ~440-460 nm (Ex: ~350-380 nm) | Luminescence from luciferin released and subsequent luciferase reaction |
| Sensitivity | Lower | Higher than colorimetric | Highest |
| Limit of Detection (LOD) | ~10-100 ng of protease | ~1-10 ng of protease | <1 ng of protease |
| Limit of Quantification (LOQ) | ~50-200 ng of protease | ~5-50 ng of protease | ~1-5 ng of protease |
| Intra-Assay CV (%) | < 10% | < 5% | < 5% |
| Inter-Assay CV (%) | < 15% | < 10% | < 10% |
| Throughput | Moderate to High | High | High |
| Cost per Assay | Low | Moderate | High |
| Instrumentation | Spectrophotometer (plate reader) | Fluorometer (plate reader) | Luminometer (plate reader) |
| Interference | Compound absorbance at 405 nm | Compound fluorescence, light scattering | Compound luminescence, luciferase inhibitors |
Experimental Protocols
Detailed methodologies for performing the this compound assay and its common alternatives are provided below.
Experimental Protocol: this compound Assay
This protocol is a general guideline for a colorimetric chymotrypsin-like activity assay using Suc-LLVY-pNA.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)
-
Enzyme source (e.g., purified 20S proteasome, cell lysate)
-
Proteasome inhibitor (e.g., MG132) for control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of Suc-LLVY-pNA in an appropriate solvent (e.g., DMSO).
-
Dilute the enzyme source to the desired concentration in Assay Buffer.
-
For inhibitor control wells, pre-incubate the enzyme with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C.
-
Add the enzyme solution (and inhibitor, if applicable) to the wells of a 96-well plate.
-
Initiate the reaction by adding the Suc-LLVY-pNA substrate to each well. The final substrate concentration typically ranges from 50 to 200 µM.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Calculate the rate of pNA release by determining the change in absorbance over time. The activity is proportional to the rate of color development.
Experimental Protocol: Suc-LLVY-AMC Assay
This protocol outlines the steps for a fluorometric chymotrypsin-like activity assay.
Materials:
-
Suc-Leu-Leu-Val-Tyr-AMC substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Enzyme source
-
Proteasome inhibitor (e.g., MG132)
-
Black 96-well microplate
-
Fluorometric microplate reader (Ex: ~350-380 nm, Em: ~440-460 nm)
Procedure:
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO.
-
Dilute the enzyme source in Assay Buffer.
-
For inhibitor controls, pre-incubate the enzyme with MG132.
-
Add the enzyme solution to the wells of a black 96-well plate.
-
Start the reaction by adding the Suc-LLVY-AMC substrate (final concentration typically 20-100 µM).
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals.
-
The rate of increase in fluorescence corresponds to the enzyme activity.
Visualizing the Assay Principles
The following diagrams illustrate the workflows of the different assay types.
Caption: Workflow of colorimetric, fluorometric, and luminescent assays.
Logical Relationship of Assay Components
The logical flow from substrate to signal generation is critical to understanding these assays.
Caption: Logical flow from substrate cleavage to signal detection.
Conclusion
The this compound assay is a reliable and cost-effective method for measuring chymotrypsin-like protease activity. Its main limitation is its lower sensitivity compared to fluorometric and luminescent alternatives. For high-throughput screening or when working with low enzyme concentrations, the Suc-LLVY-AMC or Suc-LLVY-luciferin assays are more suitable. The choice of assay should be guided by the specific experimental needs, available instrumentation, and budget. For all assays, it is crucial to include appropriate controls, such as a specific proteasome inhibitor, to ensure the measured activity is indeed from the target enzyme.
A Comparative Guide to New Protease Substrates for Benchmarking Against Suc-Leu-Leu-Val-Tyr-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of new and alternative protease substrates against the established chromogenic substrate, Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-LLVY-pNA). The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific applications, including routine enzyme activity assays, high-throughput screening (HTS), and detailed kinetic studies.
Introduction to Suc-Leu-Leu-Val-Tyr-pNA
This compound is a widely utilized chromogenic substrate for measuring the activity of chymotrypsin and chymotrypsin-like serine proteases.[1][2][3] The enzymatic cleavage of the peptide bond C-terminal to the tyrosine residue releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring its absorbance at approximately 405-410 nm. This substrate's specificity is conferred by the peptide sequence, which mimics the cleavage site of natural substrates for chymotrypsin. Its utility extends to various research areas, including drug discovery, where it is used to screen for potential protease inhibitors.[1][4]
While reliable and cost-effective, the pNA-based assay has limitations, including lower sensitivity compared to fluorescent or luminescent methods and potential for interference from colored compounds in test samples. These limitations have driven the development of alternative substrates with improved performance characteristics.
Alternative Protease Substrates: A Comparative Analysis
A variety of alternative substrates have been developed, offering advantages in sensitivity, detection modality, and suitability for specific experimental setups. These can be broadly categorized into chromogenic, fluorogenic, and luminogenic substrates.
Chromogenic Substrates
Other p-nitroanilide-based substrates with different peptide sequences are available, offering altered specificity for different proteases. For instance, Suc-Ala-Ala-Pro-Phe-pNA is another common substrate for chymotrypsin, cathepsin G, and other proteases.[5][6][7]
Fluorogenic Substrates
Fluorogenic substrates typically offer significantly higher sensitivity than their chromogenic counterparts. Upon enzymatic cleavage, a highly fluorescent molecule is released, enabling detection at much lower concentrations.
-
Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a direct fluorogenic analog of Suc-LLVY-pNA. Cleavage releases 7-amino-4-methylcoumarin (AMC), a fluorescent molecule.[8]
-
Glt-Ala-Ala-Phe-AMC and other AMC-based substrates provide alternatives with different peptide sequences for varied protease specificity.
-
7-amino-4-carbamoylmethylcoumarin (ACC) based substrates have been shown to have an approximately three-fold higher fluorescence yield than AMC substrates, leading to improved sensitivity.[9]
Luminogenic Substrates
Luminogenic substrates offer the highest sensitivity among the available detection methods. The enzymatic reaction produces a substrate for a luciferase, generating a light signal that is proportional to protease activity.
-
Suc-LLVY-aminoluciferin is a substrate used in the Proteasome-Glo™ assays, where the released aminoluciferin is a substrate for luciferase.[10] This "add-mix-measure" format is particularly well-suited for high-throughput screening.
Quantitative Data Presentation
The following table summarizes the key performance metrics of this compound and its alternatives. Note that kinetic parameters can vary depending on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the reagents.
| Substrate | Type | Reporter Group | Detection Wavelength (nm) | Key Advantages | Kinetic Parameters (with Chymotrypsin) |
| This compound | Chromogenic | p-nitroaniline (pNA) | Absorbance: 405-410 | Cost-effective, well-established | Km: ~0.1 mM (typical range) |
| Suc-Ala-Ala-Pro-Phe-pNA | Chromogenic | p-nitroaniline (pNA) | Absorbance: 405-410 | High kcat, low Km for chymotrypsin | Km: 1.7 mM (for cathepsin G)[6] |
| Suc-Gly-Gly-Phe-pNA | Chromogenic | p-nitroaniline (pNA) | Absorbance: 405 | Alternative specificity | Not readily available |
| Suc-Leu-Leu-Val-Tyr-AMC | Fluorogenic | 7-amino-4-methylcoumarin (AMC) | Ex: ~380 / Em: ~460 | Higher sensitivity than pNA | Faster cleavage than some other AMC substrates[8] |
| Glt-Phe-AMQ | Fluorogenic | 7-amino-4-methyl-2-quinolinone (AMQ) | Ex: 360 / Em: 435 | High sensitivity | Km: 0.5 mM, kcat/Km: 47 M⁻¹s⁻¹[11] |
| Suc-LLVY-aminoluciferin | Luminogenic | Aminoluciferin | Luminescence | Highest sensitivity, HTS compatible | Not typically reported as Michaelis-Menten kinetics |
Experimental Protocols
Key Experiment: Determination of Protease Activity using a Chromogenic Substrate (e.g., this compound)
This protocol provides a general framework for measuring chymotrypsin activity. It can be adapted for other proteases and chromogenic substrates by optimizing the buffer, pH, and substrate concentration.
Materials:
-
Chymotrypsin enzyme solution (e.g., bovine pancreatic chymotrypsin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (at various concentrations for titration) or sample containing the protease.
-
Include a blank control with buffer instead of the enzyme.
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the this compound stock solution to each well to achieve the desired final concentration (e.g., 100 µM).
-
Monitor Absorbance: Immediately begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the initial linear portion of the absorbance versus time plot.
-
The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (ε of pNA = 8,800 M⁻¹cm⁻¹ at 410 nm).[5]
-
Plot the reaction rate against the enzyme concentration to determine the specific activity.
-
Key Experiment: Determination of Michaelis-Menten Kinetics (Km and Vmax)
This protocol outlines the steps to determine the kinetic parameters of a protease with a given substrate.
Materials:
-
Same as the protease activity assay.
Procedure:
-
Set up Reactions: Prepare a series of reactions in a 96-well microplate, each with a fixed concentration of the enzyme and varying concentrations of the substrate (e.g., from 0.1 x Km to 10 x Km, if Km is roughly known).
-
Monitor Reaction: Follow the same procedure as the protease activity assay to obtain the initial reaction rates (V₀) for each substrate concentration.
-
Data Analysis:
-
Plot the initial velocity (V₀) as a function of the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
The catalytic efficiency (kcat/Km) can be calculated if the active enzyme concentration is known (kcat = Vmax / [E]).
-
Mandatory Visualization
Caption: Enzymatic cleavage of Suc-LLVY-pNA by a protease.
Caption: Workflow for comparing new vs. standard protease substrates.
References
- 1. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodengprog.org [foodengprog.org]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. fao.org [fao.org]
- 9. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. promega.com [promega.com]
- 11. Fluorogenic substrates for chymotrypsin with new fluorescent markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Protease Activity with Protein Expression: A Comparative Guide to Suc-Leu-Leu-Val-Tyr-pNA Cleavage and Western Blot Analysis
For researchers, scientists, and drug development professionals, understanding the relationship between enzyme concentration and catalytic activity is paramount. This guide provides a comprehensive comparison of two fundamental techniques: the Suc-Leu-Leu-Val-Tyr-pNA (Suc-LLVY-pNA) cleavage assay for measuring chymotrypsin-like protease activity and Western blotting for quantifying the expression levels of the corresponding protease, such as the proteasome β5 subunit (PSMB5).
This document outlines detailed experimental protocols for both assays, presents a comparative analysis of their results, and illustrates the underlying principles and workflows through clear diagrams. By correlating the functional data from the cleavage assay with the protein expression data from the Western blot, researchers can gain deeper insights into protease regulation, inhibitor efficacy, and the overall cellular proteolytic landscape.
Comparative Analysis: Protease Activity vs. Protein Expression
The following table summarizes hypothetical, yet representative, data from an experiment designed to assess the impact of a novel protease inhibitor on both the chymotrypsin-like activity and the expression of the proteasome β5 subunit in a cell line.
| Sample ID | Treatment | Chymotrypsin-like Activity (OD405/min/μg protein) | Relative PSMB5 Protein Level (Normalized to Control) |
| 1 | Vehicle Control | 0.152 | 1.00 |
| 2 | Inhibitor A (10 nM) | 0.081 | 0.98 |
| 3 | Inhibitor A (100 nM) | 0.025 | 1.02 |
| 4 | Positive Control (Proteasome Inhibitor MG-132, 10 µM) | 0.011 | 1.05 |
This data illustrates a dose-dependent decrease in chymotrypsin-like activity upon treatment with Inhibitor A, while the total protein level of the catalytic subunit PSMB5 remains largely unchanged. This suggests that Inhibitor A directly inhibits the catalytic activity of the proteasome without affecting its expression or stability within the timeframe of the experiment.
Experimental Principles and Workflow
The Suc-LLVY-pNA cleavage assay provides a quantitative measure of the chymotrypsin-like activity of proteases. The substrate, this compound, is cleaved by the active enzyme, releasing the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically. In contrast, Western blotting is a technique used to detect and quantify the amount of a specific protein in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with an antibody specific to the target protein.
Experimental workflow for correlating protease activity and protein expression.
The Proteasome and its Chymotrypsin-Like Activity
The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. The catalytic core of the proteasome, the 20S particle, harbors three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The chymotrypsin-like activity, primarily attributed to the β5 subunit (PSMB5), involves the cleavage of peptide bonds after large hydrophobic residues, such as tyrosine, which is mimicked by the Suc-LLVY-Tyr-pNA substrate.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Suc-Leu-Leu-Val-Tyr-pNA
This guide provides immediate, essential safety, handling, and disposal information for the use of Suc-Leu-Leu-Val-Tyr-pNA, a chromogenic substrate for chymotrypsin-like enzymes. The procedures outlined are designed to ensure the safety of laboratory personnel and to provide a clear protocol for its use in enzymatic assays.
Safety and Handling
While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, the compound contains p-nitroaniline (pNA), an acutely toxic substance. Therefore, precautions must be taken to avoid exposure.
1.1 Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound and any solutions containing it.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately upon contact. |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient to protect against minor splashes. |
| Respiratory | Not generally required | Work in a well-ventilated area. If creating aerosols, use a fume hood. |
| Footwear | Closed-toe Shoes | Must be worn in the laboratory at all times. |
1.2 Handling Procedures
-
Engineering Controls : Always handle the solid compound and concentrated stock solutions in a chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
1.3 First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[1]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
Storage and Disposal
2.1 Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[1]
2.2 Disposal Plan
All waste containing this compound or p-nitroaniline must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste (e.g., contaminated gloves, paper towels, weigh boats) in a designated, lined, and sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste from the enzymatic assay in a clearly labeled, sealed hazardous waste container.
-
Disposal : Dispose of all waste in accordance with federal, state, and local environmental regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Experimental Protocol: Chymotrypsin Activity Assay
This protocol is adapted from a general procedure for chymotrypsin assays using a p-nitroanilide substrate.
3.1 Reagents
-
Assay Buffer : 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0
-
Substrate Stock Solution : Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Chymotrypsin Solution : Prepare a stock solution of chymotrypsin in 1 mM HCl. Dilute to the desired concentration in the assay buffer immediately before use.
3.2 Assay Procedure (Initial Rate Method)
-
Prepare the Reaction Mixture : In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add Enzyme : Add 10 µL of the diluted chymotrypsin solution to each well.
-
Initiate the Reaction : Add 10 µL of the substrate stock solution to each well to start the reaction.
-
Measure Absorbance : Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate Activity : Determine the rate of change in absorbance per minute (ΔA/min). The enzymatic activity is proportional to this rate.
3.3 Data Analysis
The release of p-nitroaniline can be quantified using its molar extinction coefficient (ε = 8,800 M⁻¹cm⁻¹ at 410 nm, though this can vary slightly with buffer conditions).
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
